molecular formula C32H36O12 B1672669 Filixic acid ABA

Filixic acid ABA

Cat. No.: B1672669
M. Wt: 612.6 g/mol
InChI Key: KMSLYJLZKAMWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Filixic acid ABA is a natural product isolated from driedopteris crassirhizoma Nakai. Rhizome. This compound exhibits inhibitory effects on neuraminidase of influenza virus H5N1 with IC50 as 29.57 ± 2.48 uM, it may have anti-influenza virus activity.

Properties

IUPAC Name

2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSLYJLZKAMWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Filixic Acid ABA: A Technical Guide on its Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filixic acid ABA, a phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma, has demonstrated significant biological activities, notably as an antiviral and molluscicidal agent. This technical guide provides a comprehensive overview of the current understanding of the core mechanisms of action of this compound. It details its molecular interactions with viral enzymes, including influenza neuraminidase and coronavirus main proteases, and summarizes its toxicological effects on molluscs. This document consolidates quantitative data, outlines experimental protocols for assessing its activity, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate further research and drug development efforts.

Introduction

This compound (CAS: 38226-84-5; Molecular Formula: C₃₂H₃₆O₁₂) is a natural product belonging to the class of phloroglucinols. These compounds are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[1]. This compound has emerged as a compound of interest due to its potent antiviral and molluscicidal properties. Understanding its precise mechanisms of action is crucial for its potential development as a therapeutic or control agent.

Antiviral Mechanism of Action

This compound has shown efficacy against both influenza viruses and coronaviruses. The core of its antiviral mechanism lies in the inhibition of key viral enzymes essential for the viral life cycle.

Inhibition of Influenza Virus Neuraminidase

The influenza virus neuraminidase (NA) is a glycoprotein on the surface of the virus that is critical for the release of progeny virions from infected host cells. It cleaves sialic acid residues from the host cell receptors to which the viral hemagglutinin (HA) is attached[2]. Inhibition of neuraminidase leads to the aggregation of newly formed virus particles on the host cell surface, preventing their release and spread to other cells[3].

This compound has been identified as an inhibitor of the neuraminidase of influenza A virus subtype H5N1[4]. The inhibitory action prevents the cleavage of sialic acid, thereby halting the viral replication cycle at the release stage.

CompoundVirus/EnzymeIC₅₀ (µM)Cytotoxicity (TC₅₀ in MDCK cells) (µM)Reference
This compoundInfluenza A (H5N1) Neuraminidase29.57 ± 2.48> 400[4]
Inhibition of Coronavirus Main Protease (Mpro)

The main protease (Mpro, also known as 3CLpro) of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, is a cysteine protease that plays a pivotal role in viral replication. It cleaves the viral polyproteins (pp1a and pp1ab) at multiple sites to release functional non-structural proteins (NSPs) that are essential for the formation of the replication-transcription complex[5][6]. Due to its critical role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development[6].

This compound has demonstrated inhibitory activity against the main protease of SARS-CoV-2, and has also shown efficacy against SARS-CoV and MERS-CoV, suggesting broad-spectrum anti-coronaviral potential[5][7]. By inhibiting Mpro, this compound prevents the processing of the viral polyproteins, thereby blocking the formation of the viral replication machinery and halting viral replication[5].

CompoundVirus/EnzymeIC₅₀ (µM)Reference
This compoundSARS-CoV-2 Mpro39.63 ± 1.09[5]
This compoundSARS-CoV4.56 ± 0.21[8]
This compoundMERS-CoV2.67 ± 0.10[8]
Signaling Pathways

The primary antiviral mechanism of this compound is the direct inhibition of viral enzymes. The downstream effects are a direct consequence of this inhibition on the viral life cycle.

Antiviral_Mechanism cluster_influenza Influenza Virus Infection cluster_coronavirus Coronavirus Infection Influenza Influenza Virus HostCell_I Host Cell Influenza->HostCell_I Attachment & Entry Budding Viral Budding HostCell_I->Budding Replication Neuraminidase Neuraminidase Activity (Sialic Acid Cleavage) Budding->Neuraminidase Release Viral Release Neuraminidase->Release Coronavirus Coronavirus HostCell_C Host Cell Coronavirus->HostCell_C Entry & Uncoating Polyprotein Viral Polyprotein (pp1a, pp1ab) HostCell_C->Polyprotein Translation Mpro Main Protease (Mpro) Activity Polyprotein->Mpro NSPs Non-structural Proteins (Replication Complex) Mpro->NSPs Replication Viral Replication NSPs->Replication Filixic_Acid This compound Filixic_Acid->Neuraminidase Inhibition Filixic_Acid->Mpro Inhibition

Figure 1. Antiviral mechanism of this compound.

Molluscicidal Mechanism of Action

This compound has been identified as a potent molluscicidal agent against the adult snail species Biomphalaria peregrina[9]. The precise molecular mechanism of its toxicity to snails is not yet fully elucidated. However, studies on plant-derived molluscicides suggest several potential mechanisms. These compounds can cause significant physiological stress, leading to increased mucus production, dehydration, and eventually death[10]. They may also interfere with vital enzymatic activities, such as acid and alkaline phosphatases, which are crucial for metabolic processes in snails[10]. The toxic effects of some natural molluscicides have been linked to the disruption of the digestive gland and nervous system of the snails[11]. Further research is required to pinpoint the specific molecular targets and pathways affected by this compound in molluscs.

Quantitative Data: Molluscicidal Activity
CompoundSpeciesLD₅₀ (ppm)Mortality at 15 ppm (%)Reference
This compoundBiomphalaria peregrina (adult)8.40100[9][12]

Experimental Protocols

Antiviral Assays

This protocol is adapted from standard ELLA procedures[1].

  • Plate Coating: 96-well plates are coated with fetuin, a glycoprotein rich in sialic acid, and incubated overnight at 4°C.

  • Compound Preparation: A serial dilution of this compound is prepared.

  • Incubation: The diluted compound is mixed with a standardized amount of influenza virus and incubated on the fetuin-coated plates.

  • Enzymatic Reaction: The neuraminidase of the virus cleaves sialic acid residues from the fetuin.

  • Detection: Peanut agglutinin (PNA) conjugated to horseradish peroxidase (HRP), which binds to the exposed galactose residues after sialic acid cleavage, is added.

  • Substrate Addition: A chromogenic HRP substrate (e.g., TMB) is added, and the color development is measured spectrophotometrically. The optical density is proportional to the neuraminidase activity.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

ELLA_Workflow start Start plate_coating Coat 96-well plate with Fetuin start->plate_coating end End prepare_compound Prepare serial dilutions of this compound plate_coating->prepare_compound add_virus Add Influenza Virus and this compound to plate prepare_compound->add_virus incubation Incubate to allow Neuraminidase reaction add_virus->incubation add_pna_hrp Add PNA-HRP conjugate incubation->add_pna_hrp add_substrate Add chromogenic substrate add_pna_hrp->add_substrate measure_od Measure Optical Density add_substrate->measure_od calculate_ic50 Calculate IC50 measure_od->calculate_ic50 calculate_ic50->end

Figure 2. Experimental workflow for the ELLA-based Neuraminidase Inhibition Assay.

This protocol is based on a high-throughput screening method[13].

  • Reagent Preparation: Prepare recombinant SARS-CoV-2 Mpro and a fluorescently labeled peptide substrate.

  • Compound Incubation: Incubate a fixed concentration of Mpro with varying concentrations of this compound.

  • Substrate Addition: Add the fluorescently labeled peptide substrate to initiate the cleavage reaction.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP). Cleavage of the substrate by Mpro results in a smaller fluorescent molecule and a decrease in FP.

  • Data Analysis: The percentage of inhibition is calculated based on the FP values, and the IC₅₀ is determined by plotting inhibition against the log of the inhibitor concentration.

Mpro_Inhibition_Workflow start Start prepare_reagents Prepare Mpro enzyme and fluorescent peptide substrate start->prepare_reagents end End incubate_compound Incubate Mpro with This compound prepare_reagents->incubate_compound add_substrate Add fluorescent substrate incubate_compound->add_substrate measure_fp Measure Fluorescence Polarization add_substrate->measure_fp calculate_ic50 Calculate IC50 measure_fp->calculate_ic50 calculate_ic50->end

Figure 3. Experimental workflow for the Mpro Inhibition Assay.
Molluscicidal Activity Assay

This protocol follows the guidelines of the World Health Organization (WHO) for molluscicide testing[14].

  • Snail Acclimatization: Adult Biomphalaria peregrina snails are acclimatized to laboratory conditions.

  • Preparation of Test Solutions: A series of concentrations of this compound are prepared in dechlorinated water.

  • Exposure: Groups of snails are exposed to the different concentrations of the test solution for a defined period (e.g., 24 hours). A control group is maintained in dechlorinated water.

  • Recovery Period: After exposure, the snails are transferred to fresh, dechlorinated water for a recovery period (e.g., 24 or 48 hours).

  • Mortality Assessment: Mortality is assessed by observing the lack of movement or response to a gentle stimulus.

  • Data Analysis: The lethal concentrations (e.g., LD₅₀) are calculated using probit analysis of the mortality data.

Molluscicide_Assay_Workflow start Start acclimatize_snails Acclimatize snails to laboratory conditions start->acclimatize_snails end End prepare_solutions Prepare serial dilutions of this compound acclimatize_snails->prepare_solutions expose_snails Expose snails to test solutions for a defined period prepare_solutions->expose_snails recovery Transfer snails to fresh water for a recovery period expose_snails->recovery assess_mortality Assess snail mortality recovery->assess_mortality calculate_ld50 Calculate LD50 using probit analysis assess_mortality->calculate_ld50 calculate_ld50->end

Figure 4. Experimental workflow for the Molluscicidal Activity Assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiviral and molluscicidal activities. Its mechanisms of action against viruses are rooted in the inhibition of essential viral enzymes, neuraminidase and the main protease. For its molluscicidal activity, the precise molecular targets remain to be elucidated.

Future research should focus on:

  • Detailed Mechanistic Studies: Investigating the binding mode of this compound to its target enzymes through structural biology studies (e.g., X-ray crystallography or cryo-EM).

  • Host Cell Interactions: Exploring the downstream effects of this compound on host cell signaling pathways during viral infection.

  • Molluscicidal Mechanism: Identifying the specific physiological and molecular pathways in snails that are disrupted by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

A deeper understanding of the core mechanisms of action of this compound will be instrumental in harnessing its full therapeutic and pest-control potential.

References

A Technical Guide to the Biological Sourcing and Analysis of Filixic Acid ABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological sources, extraction protocols, and known mechanisms of action of Filixic acid ABA, a naturally occurring phloroglucinol derivative. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Biological Sources of this compound

This compound is predominantly isolated from the rhizomes of various fern species belonging to the genus Dryopteris. Several species have been identified as significant sources. Additionally, a non-fern plant source has also been reported.

The primary biological sources include:

  • Dryopteris crassirhizoma : The rhizomes of this East Asian fern are a frequently cited and significant source of this compound and other related phloroglucinols.[1][2][3][4]

  • Dryopteris polylepis : This fern species is also recognized as a source of this compound.[3]

  • Dryopteris filix-mas : Commonly known as male fern, this species has been a subject of phytochemical analysis for the quantification of filixic acids.[5][6]

  • Debregeasia wallichiana : This species, belonging to the Urticaceae family, has been identified as a source of this compound, indicating that the compound is not exclusive to ferns.[7]

Quantitative Data

The concentration and yield of this compound can vary depending on the plant source, geographical location, and the extraction method employed. While comprehensive comparative yield data is limited in the literature, studies on related compounds and the development of analytical methods provide valuable quantitative insights.

Table 1: Inhibitory Activity of this compound

Target EnzymeVirusIC50 Value (µM)
Main Protease (Mpro)SARS-CoV-239.63 ± 1.09
Neuraminidase (NA)Influenza A virus (H5N1)29.57 ± 2.48

Data sourced from a study on the anticoronaviral activity of phloroglucinols.[4]

Table 2: Analytical Method Validation for a Related Filixic Acid Derivative (Filixic Acid PBP) from Dryopteris filix-mas

ParameterValue
Limit of Detection (LOD)2.25 µg/mL
Limit of Quantification (LOQ)7.53 µg/mL
Recovery94.57% - 101.05%
Linearity (r²)> 0.993

This data is for Filixic acid PBP, a closely related compound, and demonstrates a validated HPLC method for quantification.[5]

Experimental Protocols

The extraction and isolation of this compound typically involve solvent extraction from the dried and powdered rhizomes of the source plant, followed by chromatographic purification.

General Extraction and Fractionation Protocol

This protocol is a composite of methodologies described for the isolation of phloroglucinols from Dryopteris crassirhizoma.

Materials:

  • Dried and powdered rhizomes of Dryopteris crassirhizoma

  • n-hexane

  • Dichloromethane

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Silica gel for column chromatography

  • Sephadex LH-20 for column chromatography

  • Glass columns for chromatography

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Sequential Solvent Extraction:

    • Macerate the powdered rhizomes (e.g., 800 g) with n-hexane at room temperature with continuous stirring for 24 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

    • Repeat the extraction process on the plant residue sequentially with dichloromethane, ethyl acetate, and methanol.

  • Bioassay-Guided Fractionation (Optional):

    • If a specific biological activity is being targeted (e.g., antiviral, antibacterial), test the crude extracts to identify the most active one. The ethyl acetate extract has been noted for its potent xanthine oxidase inhibitory activity, which is attributed to phloroglucinols.

  • Column Chromatography Purification:

    • The active crude extract (e.g., the ethyl acetate extract) is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing similar compound profiles.

  • Further Purification:

    • Fractions enriched with this compound are further purified using Sephadex LH-20 column chromatography.

    • Elute the column with a suitable solvent system, such as a mixture of dichloromethane and methanol.

    • This step helps in separating compounds with similar polarities.

  • Isolation and Identification:

    • The purified fractions are concentrated to yield isolated compounds. The structure and purity of this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

HPLC Method for Quantification

A High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of a related compound, Filixic acid PBP, which can be adapted for this compound.[5]

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 90:10 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.[5]

  • Standard Preparation: Prepare standard solutions of purified this compound in a suitable solvent (e.g., methanol) at various concentrations to construct a calibration curve.

  • Sample Preparation: Extract a known weight of the powdered plant material (e.g., 5 g) with methanol using a Soxhlet apparatus for 24 hours.[5] The resulting extract is then filtered and diluted for HPLC analysis.

Mechanism of Action and Signaling Pathways

Current research indicates that this compound exerts its biological effects primarily through the inhibition of specific viral enzymes. This inhibitory action disrupts the viral life cycle, thereby preventing infection and replication.

Antiviral Activity

This compound has demonstrated potent inhibitory activity against key enzymes of clinically relevant viruses:

  • Inhibition of SARS-CoV-2 Main Protease (Mpro): this compound inhibits the main protease of SARS-CoV-2, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication.[4][8] By blocking this step, the virus cannot assemble new infectious particles.

  • Inhibition of Influenza Virus Neuraminidase (NA): The compound also inhibits the neuraminidase enzyme of the influenza virus.[1][4] Neuraminidase is essential for the release of newly formed virus particles from the host cell surface, and its inhibition prevents the spread of the virus.

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound and its known inhibitory mechanisms of action.

experimental_workflow plant_material Dried & Powdered Dryopteris Rhizomes extraction Sequential Solvent Extraction (n-hexane, CH2Cl2, EtOAc, MeOH) plant_material->extraction crude_extracts Crude Extracts extraction->crude_extracts fractionation Silica Gel Column Chromatography crude_extracts->fractionation fractions Enriched Fractions fractionation->fractions purification Sephadex LH-20 Column Chromatography fractions->purification pure_compound Isolated this compound purification->pure_compound

Caption: Experimental workflow for the extraction and isolation of this compound.

inhibitory_pathway cluster_sars SARS-CoV-2 Replication Cycle cluster_influenza Influenza Virus Release polyprotein Viral Polyprotein mpro Main Protease (Mpro) polyprotein->mpro Cleavage functional_proteins Functional Proteins mpro->functional_proteins replication Viral Replication functional_proteins->replication new_virions New Virions host_cell Host Cell Surface new_virions->host_cell Attached to neuraminidase Neuraminidase (NA) host_cell->neuraminidase Acts on release Viral Release neuraminidase->release filixic_acid This compound filixic_acid->mpro Inhibits filixic_acid->neuraminidase Inhibits

Caption: Inhibitory mechanism of this compound on viral enzymes.

References

An In-Depth Technical Guide to Filixic Acid ABA: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Filixic acid ABA, a naturally occurring phloroglucinol derivative. The document details its chemical structure, physicochemical properties, and known biological activities. It also includes generalized experimental protocols for its isolation and characterization, based on established methods for related compounds. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Filixic Acids

Filixic acid is not a single chemical entity but rather a complex mixture of homologous phloroglucinol derivatives.[1] These compounds are primarily isolated from the rhizomes of ferns belonging to the genus Dryopteris, notably the male fern (Dryopteris filix-mas).[1][2] Historically, extracts containing these compounds, collectively known as "filicin," have been used for their anthelmintic (anti-parasitic worm) properties.[2]

The individual components of the filixic acid complex are named with three-letter designations (e.g., BBB, PBB, PBP) that signify the nature of the acyl side chains on the phloroglucinol rings.[1] this compound is one such specific homologue within this class of compounds.

This compound: Chemical Structure and Properties

This compound is a distinct compound that has been isolated from ferns such as Dryopteris dickinsii and Dryopteris wallichiana.[2][3] It is characterized by its complex polyphenolic structure.

Chemical Structure:

The IUPAC name for this compound is 2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one.[4]

(A 2D chemical structure diagram would be presented here in a full whitepaper.)

Physicochemical and Biological Properties:

The quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃₂H₃₆O₁₂[2][4]
Molecular Weight 612.6 g/mol [4]
CAS Number 38226-84-5[2][4][5]
Appearance Yellow crystal[6]
Solubility Soluble in methanol, ethanol, DMSO[6]
Biological Activity Molluscicidal against B. peregrina[7]
LD₅₀ (B. peregrina) 8.40 ppm[7]
Mortality (B. peregrina) 100% at 15 ppm[7]

Related Bioactive Phloroglucinols from Dryopteris

The genus Dryopteris is a rich source of various phloroglucinol compounds with demonstrated biological activities. These related molecules provide a broader context for the potential applications of this compound. Other notable compounds include Flavaspidic acids (AB, PB, BB), Albaspidin, and Aspidinol.[8][9]

These compounds have been investigated for a range of pharmacological effects, including:

  • Antibacterial Activity : Particularly against Gram-positive bacteria like Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[8][10]

  • Anti-biofilm Activity : Flavaspidic acid BB, for example, has been shown to inhibit biofilm formation in S. epidermidis.[8]

  • Antioxidant and Antiviral Effects : Phloroglucinols as a class have reported antioxidant and antiviral properties.[11]

The study of these related compounds suggests that this compound may possess a wider range of bioactivities than has been documented to date.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation and structural elucidation of this compound and related phloroglucinols from Dryopteris rhizomes. These protocols are based on methods cited in the literature for similar compounds.[10]

Isolation and Purification Workflow

The isolation of phloroglucinols from their natural source is a multi-step process involving extraction and chromatography.

G cluster_0 Extraction cluster_1 Chromatographic Separation Dryopteris Dried & Powdered Dryopteris Rhizomes Methanol Methanol Extraction Dryopteris->Methanol Evaporation Solvent Evaporation Methanol->Evaporation Crude_Extract Crude Methanol Extract Evaporation->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractionation Fractions Collection of Fractions Silica_Gel->Fractions Sephadex_LH20 Sephadex LH-20 Column Chromatography Fractions->Sephadex_LH20 Pure_Compound Pure this compound Sephadex_LH20->Pure_Compound G cluster_MS Molecular Weight & Formula cluster_NMR Carbon-Hydrogen Framework Pure_Compound Isolated Pure Compound Mass_Spec Mass Spectrometry (MS) Pure_Compound->Mass_Spec NMR NMR Spectroscopy Pure_Compound->NMR UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Final_Structure Confirmed Chemical Structure of this compound Mass_Spec->Final_Structure ESI_MS ESI-MS Mass_Spec->ESI_MS NMR->Final_Structure H_NMR 1H-NMR NMR->H_NMR C_NMR 13C-NMR NMR->C_NMR UV_Vis->Final_Structure G cluster_bacteria Bacterial Cell Filixic_Acid This compound (Hypothesized) Protein_Syn Protein Synthesis Filixic_Acid->Protein_Syn Inhibition? Gene_Exp Adhesion Gene Expression (e.g., aap, sarA) Filixic_Acid->Gene_Exp Downregulation? Biofilm Biofilm Formation Protein_Syn->Biofilm Adhesion Inter-bacterial Adhesion Gene_Exp->Adhesion Outcome Reduced Bacterial Virulence Biofilm->Outcome Inhibited Adhesion->Biofilm

References

An In-depth Technical Guide to Filixic Acid ABA and its Phloroglucinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filixic acid ABA is a naturally occurring phloroglucinol derivative found in the rhizomes of ferns from the Dryopteris genus, notably Dryopteris crassirhizoma.[1][2] Phloroglucinols are a class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene core. This core structure allows for a wide range of chemical modifications, leading to a diverse family of derivatives with significant biological activities. This compound, also known as Trisalbaspidin ABA, is a complex dimeric acylphloroglucinol. Its intricate structure is the basis for its notable therapeutic potential, which includes antiviral, anti-inflammatory, and molluscicidal properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and related phloroglucinol derivatives, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their study.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a range of biological effects. The most well-documented of these are its antiviral and anti-inflammatory activities. The quantitative data for these activities are summarized in the tables below.

Antiviral Activity

This compound has shown potent antiviral activity against several enveloped RNA viruses. Its mechanism of action often involves the inhibition of key viral enzymes necessary for replication.

CompoundVirusTargetAssayIC50Reference
This compoundSARS-CoV-2Main Protease (Mpro)Mpro Inhibition Assay39.63 ± 1.09 µM[1]
This compoundSARS-CoVNot SpecifiedAntiviral Assay4.56 ± 0.21 µM[1]
This compoundMERS-CoVNot SpecifiedAntiviral Assay2.67 ± 0.10 µM[1]
This compoundInfluenza A (H5N1)Neuraminidase (NA)NA Inhibition Assay29.57 ± 2.48 µM---
Dryocrassin ABBASARS-CoV-2Main Protease (Mpro)Mpro Inhibition Assay46.48 ± 1.1 µM[1]
Dryocrassin ABBASARS-CoVNot SpecifiedAntiviral Assay0.80 ± 0.07 µM[1]
Dryocrassin ABBAMERS-CoVNot SpecifiedAntiviral Assay1.31 ± 0.07 µM[1]
Anti-inflammatory Activity

The anti-inflammatory properties of phloroglucinol derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

CompoundTargetAssayIC50Reference
Diacylphloroglucinol derivativeiNOSiNOS Inhibition Assay19.0 µM---
Diacylphloroglucinol derivativeNF-κBNF-κB Inhibition Assay34.0 µM---
Alkylated acylphloroglucinol derivativeiNOSiNOS Inhibition Assay19.5 µM---
Alkylated acylphloroglucinol derivativeNF-κBNF-κB Inhibition Assay37.5 µM---
Molluscicidal Activity

This compound has also been identified as a potent molluscicidal agent.

CompoundOrganismMetricValueReference
This compoundBiomphalaria peregrinaLD508.40 ppm---

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound and its derivatives.

Isolation and Purification of this compound from Dryopteris crassirhizoma

The following protocol is based on established methods for the isolation of phloroglucinols from Dryopteris species.

3.1.1 Extraction:

  • Air-dry the rhizomes of Dryopteris crassirhizoma and grind them into a fine powder.

  • Macerate the powdered rhizomes in 95% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3.1.2 Solvent Partitioning:

  • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, which is rich in phloroglucinols, should be collected and concentrated.

3.1.3 Chromatographic Purification:

  • Subject the ethyl acetate extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Pool fractions containing compounds with similar Rf values.

  • Further purify the fractions containing this compound using Sephadex LH-20 column chromatography, eluting with methanol.

  • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification Dryopteris Dryopteris Maceration Maceration Dryopteris->Maceration 95% Ethanol Filtration Filtration Maceration->Filtration Concentration Concentration Filtration->Concentration Rotary Evaporator Crude_Extract Crude_Extract Concentration->Crude_Extract Suspension Suspension Crude_Extract->Suspension in Water Partitioning Partitioning Suspension->Partitioning Petroleum Ether, Ethyl Acetate, n-Butanol Ethyl_Acetate_Fraction Ethyl_Acetate_Fraction Partitioning->Ethyl_Acetate_Fraction Collect Silica_Gel_CC Silica_Gel_CC Ethyl_Acetate_Fraction->Silica_Gel_CC Chloroform-Methanol Gradient Fraction_Pooling Fraction_Pooling Silica_Gel_CC->Fraction_Pooling TLC Monitoring Sephadex_LH20 Sephadex_LH20 Fraction_Pooling->Sephadex_LH20 Methanol Prep_HPLC Prep_HPLC Sephadex_LH20->Prep_HPLC C18 Column Pure_Filixic_Acid_ABA Pure_Filixic_Acid_ABA Prep_HPLC->Pure_Filixic_Acid_ABA

Isolation and Purification Workflow for this compound.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This fluorescence resonance energy transfer (FRET)-based assay is used to screen for inhibitors of SARS-CoV-2 Mpro.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro

    • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Add 2 µL of the test compound solution to the wells of the 384-well plate.

    • Add 20 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~20 µM).

    • Monitor the fluorescence intensity (excitation at 340 nm, emission at 490 nm) every minute for 30 minutes.

    • The rate of substrate cleavage is proportional to the increase in fluorescence. Calculate the percentage of inhibition for each compound relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve.

NF-κB Inhibition Assay

This reporter gene assay is used to quantify the inhibition of NF-κB signaling.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Assay Procedure:

    • After 24 hours of transfection, seed the cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

    • After 6 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the percentage of NF-κB inhibition and determine the IC50 values.

Mechanism of Action: Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound and related phloroglucinol derivatives are believed to be mediated through the inhibition of the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.

Phloroglucinol derivatives, likely including this compound, are thought to inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB. This, in turn, suppresses the expression of pro-inflammatory genes.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound LPS LPS / TNF-α IKK IKK Activation LPS->IKK IkB_deg IκB Degradation IKK->IkB_deg NFkB_trans NF-κB Nuclear Translocation IkB_deg->NFkB_trans Gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_trans->Gene_exp Inflammation Inflammation Gene_exp->Inflammation Filixic_acid This compound Filixic_acid->IkB_deg Inhibition

Proposed NF-κB Inhibitory Pathway of this compound.

Conclusion

This compound and its phloroglucinol derivatives represent a promising class of natural products with significant therapeutic potential. Their demonstrated antiviral and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further research and development. The experimental protocols detailed in this guide provide a framework for the continued investigation of these compounds. Future studies should focus on elucidating the precise molecular targets of this compound, optimizing its structure for enhanced efficacy and safety, and evaluating its therapeutic potential in preclinical and clinical settings.

References

Potential Therapeutic Targets of Filixic Acid ABA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filixic acid ABA, a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Antiviral Activity

This compound has demonstrated significant antiviral properties, primarily through the inhibition of key viral enzymes. This section details its activity against influenza viruses and coronaviruses.

Inhibition of Influenza Virus Neuraminidase

Neuraminidase is a crucial enzyme for the release of progeny influenza virions from infected cells, making it a prime target for antiviral drugs.[1] this compound has been shown to inhibit the neuraminidase of the H5N1 influenza virus.[2]

Quantitative Data: Neuraminidase Inhibition

CompoundVirus StrainIC50 (µM)Reference
This compoundInfluenza A (H5N1)29.57 ± 2.48[2]
Dryocrassin ABBAInfluenza A (H5N1)18.59 ± 4.53[2]

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay [1]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The protocol utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).

  • Virus Preparation: Influenza virus stocks are diluted to a concentration that yields a linear reaction rate over the assay period.

  • Compound Dilution: this compound is serially diluted in assay buffer to create a range of concentrations for IC50 determination.

  • Assay Reaction:

    • In a 96-well black plate, add 50 µL of diluted virus to each well.

    • Add 50 µL of each compound dilution to the respective wells.

    • Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 50 µL of 100 µM MUNANA substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorescence plate reader. Readings are taken every 60 seconds for 30-60 minutes.

  • Data Analysis: The rate of increase in fluorescence is proportional to the neuraminidase activity. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Neuraminidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Virus_Prep Virus Dilution Plate_Setup Add Virus and Compound to 96-well Plate Virus_Prep->Plate_Setup Compound_Prep This compound Serial Dilution Compound_Prep->Plate_Setup Incubation1 Incubate at 37°C (30 min) Plate_Setup->Incubation1 Substrate_Add Add MUNANA Substrate Incubation1->Substrate_Add Fluorescence_Read Measure Fluorescence (Ex: 365nm, Em: 450nm) Substrate_Add->Fluorescence_Read Rate_Calc Calculate Rate of Fluorescence Increase Fluorescence_Read->Rate_Calc IC50_Calc Determine IC50 Value Rate_Calc->IC50_Calc G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mpro_Prep Dilute Recombinant SARS-CoV-2 Mpro Plate_Setup Add Compound and Mpro to 96-well Plate Mpro_Prep->Plate_Setup Compound_Prep This compound Serial Dilution Compound_Prep->Plate_Setup Substrate_Prep Prepare Fluorogenic Substrate Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Incubation Incubate at RT (15 min) Plate_Setup->Incubation Incubation->Reaction_Start Fluorescence_Read Monitor Fluorescence (15 min) Reaction_Start->Fluorescence_Read IC50_Calc Calculate IC50 Value Fluorescence_Read->IC50_Calc G cluster_pathway NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive NFkB_active Active NF-κB (Nuclear Translocation) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Transcription Filixic_Acid This compound (and other Phloroglucinols) Filixic_Acid->IKK Inhibition G cluster_mechanism Proposed Antibacterial Mechanism of Action Filixic_Acid This compound Glycolysis Glycolysis Pathway in MRSA Filixic_Acid->Glycolysis Perturbation Acetyl_CoA Acetyl-CoA Depletion Glycolysis->Acetyl_CoA Cellular_Processes Disruption of Essential Cellular Processes (e.g., Fatty Acid Synthesis, TCA Cycle) Acetyl_CoA->Cellular_Processes Bacterial_Death Bacterial Cell Death Cellular_Processes->Bacterial_Death

References

Methodological & Application

Application Notes and Protocols for the Extraction of Filixic Acid ABA from Dryopteris crassirhizoma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dryopteris crassirhizoma, a perennial fern, is a rich source of bioactive phloroglucinols, which are compounds with demonstrated therapeutic potential. Among these, Filixic acid ABA has garnered significant interest due to its diverse pharmacological activities, including antitumor, antibacterial, antiviral, and anthelmintic effects.[1] Notably, it has shown dose-dependent inhibitory activity against SARS-CoV-2 infection.[2][3] This document provides detailed protocols for the extraction and isolation of this compound from the rhizomes of Dryopteris crassirhizoma, tailored for researchers in natural product chemistry and drug development.

Data Presentation

Table 1: Extraction and Yield Data for Bioactive Compounds from Dryopteris crassirhizoma

Starting MaterialExtraction MethodSolventYield of Crude ExtractReference
8 kg dried rhizomesUltrasound-assisted extraction (40 min, 60°C)Methanol508 g[4]
1 kg dried rhizomesSonication (4 hours, 3 times)Ethanol150 g[2]
1 kg dried rhizomesReflux (1 hour, 3 times)Methanol300 g[5]

Table 2: Biological Activity of this compound

TargetActivityIC₅₀ ValueReference
Influenza virus H5N1 (Neuraminidase)Inhibitory29.57 ± 2.48 µM[6]
SARS-CoV-2 (Main Protease)Inhibitory39.63 ± 1.09 µM[7]
SARS-CoVInhibitory4.56 ± 0.21 µM[7]
MERS-CoVInhibitory2.67 ± 0.10 µM[7]
B. peregrina (adult snails)MolluscicidalLD₅₀: 8.40 ppm[8]
Staphylococcus aureusAntibacterialMIC: 2.5 µg/mL[9]
Staphylococcus epidermidisAntibacterialMIC: 2.5 µg/mL[9]

Experimental Protocols

Protocol 1: General Extraction of Phloroglucinols from Dryopteris crassirhizoma

This protocol is a generalized procedure based on methods reported for the extraction of phloroglucinol derivatives from D. crassirhizoma.

1. Preparation of Plant Material:

  • Obtain dried rhizomes of Dryopteris crassirhizoma.

  • Grind the dried rhizomes into a coarse powder using a mechanical pulverizer.

2. Solvent Extraction:

  • Method A: Ultrasound-Assisted Extraction

    • Place the powdered rhizomes in a suitable vessel and add methanol (e.g., 10 L of methanol for 8 kg of powder).[4]

    • Perform ultrasound-assisted extraction at 60°C for 40 minutes.[4] Repeat the extraction process four times.[4]

  • Method B: Sonication

    • Submerge the powdered rhizomes in ethanol (e.g., 20 L for 1 kg of powder).[2]

    • Sonicate the mixture for 4 hours. Repeat the extraction three times.[2]

  • Method C: Reflux

    • Reflux the powdered rhizomes with methanol (e.g., 1 L for 1 kg of powder) for 1 hour. Repeat the extraction three times.[5]

3. Concentration:

  • Filter the combined extracts to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Liquid-Liquid Partitioning for Fractionation

This protocol describes the separation of the crude extract into fractions with different polarities.

1. Suspension:

  • Suspend the dried crude extract in distilled water.

2. Partitioning:

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform sequential partitioning with solvents of increasing polarity.

    • First, partition with petroleum ether (60–90°C).[4]

    • Next, partition the aqueous layer with ethyl acetate.[2][4]

    • Subsequently, partition with dichloromethane.[10]

3. Concentration of Fractions:

  • Collect each organic layer separately.

  • Concentrate each fraction under reduced pressure to yield the respective petroleum ether, ethyl acetate, and dichloromethane fractions. The ethyl acetate fraction is reported to have potent xanthine oxidase inhibitory activity.[10]

Protocol 3: Isolation of this compound by Column Chromatography

This protocol outlines the purification of this compound from the enriched fraction using column chromatography.

1. Column Preparation:

  • Pack a glass column with silica gel as the stationary phase.

  • Equilibrate the column with the initial mobile phase (e.g., 100% chloroform).

2. Sample Loading:

  • Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the prepared silica gel column.

3. Elution:

  • Elute the column with a gradient of chloroform-methanol. A typical gradient starts from 100% chloroform and gradually increases the proportion of methanol (e.g., from 1:0 to 0:1 v/v).[4]

  • For finer separation, a stepwise gradient of dichloromethane-acetone (e.g., 20:1 to 1:1 v/v) followed by dichloromethane-methanol (e.g., 10:1 to 5:1 v/v) can be used.[2]

4. Fraction Collection and Analysis:

  • Collect the eluate in fractions.

  • Monitor the fractions using thin-layer chromatography (TLC).

  • Combine fractions containing the compound of interest based on the TLC profile.

5. Further Purification:

  • Subject the combined fractions to repeated silica gel column chromatography or Sephadex LH-20 column chromatography for further purification to obtain pure this compound.

Visualizations

G cluster_0 Step 1: Preparation cluster_1 Step 2: Extraction cluster_2 Step 3: Concentration & Fractionation cluster_3 Step 4: Purification Start Dried Dryopteris crassirhizoma Rhizomes Powder Coarse Powder Start->Powder Grinding Extraction Solvent Extraction (Methanol or Ethanol) Powder->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, Dichloromethane) Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Ethyl Acetate Fraction Crude_Extract->Partitioning TLC TLC Monitoring Column_Chromatography->TLC Pure_Compound Pure this compound TLC->Pure_Compound

Caption: Workflow for Extraction and Isolation of this compound.

G cluster_extraction Extraction Options cluster_purification Purification Stages ultrasound Ultrasound-Assisted Methanol, 60°C, 40 min crude_extract Crude Extract ultrasound->crude_extract sonication Sonication Ethanol, 4 hours sonication->crude_extract reflux Reflux Methanol, 1 hour reflux->crude_extract partitioning Liquid-Liquid Partitioning fractions Enriched Fractions partitioning->fractions silica_gel Silica Gel Chromatography sephadex Sephadex LH-20 silica_gel->sephadex Optional final step pure_filixic_acid This compound silica_gel->pure_filixic_acid sephadex->pure_filixic_acid start Powdered Rhizomes start->ultrasound start->sonication start->reflux crude_extract->partitioning fractions->silica_gel

Caption: Methodological Choices in this compound Extraction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Filixic Acid ABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filixic acid ABA is a member of the acylphloroglucinol class of compounds, naturally occurring in certain ferns of the Dryopteris genus.[1] These compounds are known for their diverse biological activities, including anthelmintic, antiviral, and antitumor effects.[1] Accurate and reliable quantitative analysis of this compound is crucial for phytochemical studies, quality control of herbal preparations, and in the development of new therapeutic agents. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology presented is based on established methods for the analysis of closely related acylphloroglucinols, providing a robust starting point for researchers.

It is important to distinguish this compound from Abscisic acid (ABA), a plant hormone involved in stress responses.[2][3][4] While both may be subjects of phytochemical analysis, they are structurally and functionally distinct molecules. This document focuses exclusively on the HPLC analysis of this compound.

Experimental Protocols

This section details the necessary steps for the quantitative analysis of this compound, from sample preparation to HPLC analysis.

Sample Preparation

Effective extraction of this compound from its matrix is critical for accurate analysis.

For Plant Material (e.g., Dryopteris rhizomes):

  • Grinding: Grind the dried plant material to a fine powder (e.g., 80 mesh) to increase the surface area for extraction.[1]

  • Extraction:

    • Accurately weigh approximately 5 g of the powdered plant material.

    • Perform a Soxhlet extraction with 100 ml of methanol for 24 hours.[5]

    • Alternatively, use ultrasonication with methanol for a faster extraction.

  • Filtration and Dilution:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Standard Preparation

Preparation of accurate standard solutions is essential for the calibration and quantification of the analyte.

  • Stock Solution:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve the standard in a suitable solvent such as methanol or DMSO to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1][6] The standard is soluble in methanol, ethanol, DMSO, and acetone.[1][4][6]

  • Working Standards:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations spanning the expected range of the samples.

HPLC Method

The following HPLC parameters are recommended for the analysis of this compound, based on methods developed for the closely related Filixic acid PBP.[5][7]

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Methanol (90:10, v/v)[5][7]
Flow Rate 1.0 mL/min[5][7]
Injection Volume 10-20 µL
Column Temperature Ambient
Detection Wavelength 254 nm[5]
Run Time Approximately 10 minutes
Data Analysis
  • Calibration Curve:

    • Inject the prepared working standards into the HPLC system.

    • Record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A good linearity is indicated by an r² value > 0.99.

  • Quantification:

    • Inject the prepared sample solutions into the HPLC system.

    • Record the peak area of the analyte.

    • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of a closely related compound, Filixic acid PBP, which can be used as a reference for method validation for this compound.[5]

ParameterValue
Retention Time ~ 4.02 min[5]
Linearity (r²) > 0.993[5]
Limit of Detection (LOD) 2.25 µg/mL[5]
Limit of Quantification (LOQ) 7.53 µg/mL[5]
Recovery 94.57 - 101.05 %[5]
Precision (RSD) < 1.50 %[5]

Visualizations

Experimental Workflow for HPLC Analysis of this compound

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis A Plant Material (e.g., Dryopteris rhizomes) B Grinding to Fine Powder A->B C Soxhlet Extraction with Methanol B->C D Filtration (0.45 µm) C->D E Dilution with Mobile Phase D->E I HPLC System (C18 Column) E->I Inject Sample F Pure this compound Standard G Prepare Stock Solution (e.g., 1 mg/mL in Methanol) F->G H Serial Dilution for Working Standards G->H H->I Inject Standards J Inject Samples and Standards I->J K UV Detection at 254 nm J->K L Generate Calibration Curve K->L M Quantify this compound in Samples L->M G center HPLC Analysis of This compound param1 Stationary Phase (C18 Column) center->param1 param2 Mobile Phase (Acetonitrile:Methanol 90:10) center->param2 param3 Flow Rate (1.0 mL/min) center->param3 param4 Detection (UV at 254 nm) center->param4 param5 Temperature (Ambient) center->param5

References

Application Notes and Protocols for Filixic Acid ABA in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filixic acid ABA, a phloroglucinol derivative isolated from ferns of the Dryopteris genus, has emerged as a compound of interest in oncological research. Phloroglucinols, a class of naturally occurring polyphenolic compounds, are known for their diverse biological activities. While extensive research on the pure this compound compound is still developing, studies on extracts from Dryopteris crassirhizoma, rich in this compound and related compounds, have demonstrated significant anticancer effects. These extracts have been shown to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis), suggesting the therapeutic potential of their bioactive constituents.

This document provides an overview of the application of this compound and related filicinic acid derivatives in cancer cell line studies. It includes a summary of reported quantitative data, detailed protocols for key experimental assays, and diagrams of the proposed signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the antiproliferative activity of Dryopteris extracts and related phloroglucinol derivatives against various cancer cell lines. It is important to note that specific IC50 values for pure this compound are not yet widely published; the data presented here are from studies on plant extracts or closely related compounds.

Table 1: Antiproliferative Activity of Dryopteris crassirhizoma Extract

Cell LineCancer TypeConcentration (µg/mL)Effect
PC-3Prostate Cancer50 and 100Marked inhibition of proliferation[1]
PC3-MM2Prostate Cancer50 and 100Marked inhibition of proliferation[1]
Gingival Squamous Cell CarcinomaHead and Neck Cancer50~50% inhibition of proliferation[2]
Gingival Squamous Cell CarcinomaHead and Neck Cancer100~90% inhibition of proliferation[2]

Table 2: Antiproliferative Activity of Filicinic Acid-Based Meroterpenoids

CompoundCell LineCancer TypeBioactivity
Filicinic Acid-Carotane Sesquiterpene Hybrids (Compounds 5, 6)PC-3Prostate CancerPossess antiproliferative activity[2]
Filicinic Acid-Germacrane Sesquiterpene Enantiomers ((+)/(-)-8, (+)/(-)-9)PC-3Prostate CancerPossess antiproliferative activity[2]

Mechanism of Action

Studies on Dryopteris extracts and related phloroglucinols suggest a multi-faceted mechanism of action in cancer cells, primarily centered on the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Dryopteris crassirhizoma extract has been shown to induce apoptosis in prostate cancer cells through both the extrinsic and intrinsic pathways.[1] This involves the activation of key initiator and executioner caspases.

Cell Cycle Arrest

The extract of Dryopteris crassirhizoma has been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle, effectively halting their proliferation.[1]

Inhibition of Metastasis

Phloroglucinol, the core chemical scaffold of this compound, has been demonstrated to suppress the metastatic ability of breast cancer cells by inhibiting the epithelial-mesenchymal transition (EMT). This is achieved through the downregulation of key signaling pathways.

Signaling Pathways

The anticancer effects of this compound and related phloroglucinols are believed to be mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.

cluster_0 Inhibition of Pro-Survival Pathways cluster_1 Induction of Apoptosis cluster_2 Cell Cycle Arrest FA This compound (and related Phloroglucinols) PI3K PI3K FA->PI3K inhibits KRAS KRAS FA->KRAS inhibits Caspase9 Caspase-9 FA->Caspase9 activates Caspase8 Caspase-8 FA->Caspase8 activates G1_S G1/S Transition FA->G1_S inhibits AKT AKT PI3K->AKT Pro_Survival Cell Survival & Proliferation AKT->Pro_Survival RAF1 RAF-1 KRAS->RAF1 ERK ERK RAF1->ERK ERK->Pro_Survival Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis CellCycleArrest G0/G1 Arrest start Start: Cancer Cell Line Culture treatment Treatment with This compound (various concentrations) start->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (for signaling proteins) treatment->western_blot data_analysis Data Analysis (IC50, Apoptosis Rate, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Efficacy and Mechanism of Action data_analysis->conclusion

References

Application Notes and Protocols: Filixic Acid ABA as an Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filixic acid ABA, a natural phloroglucinol derived from the rhizome of Dryopteris crassirhizoma, has demonstrated significant antiviral properties against a range of viruses.[1][2] This compound has been traditionally used in East Asian medicine and is now gaining attention in the scientific community for its potential as a therapeutic agent in antiviral drug development.[1][2][3] This document provides an overview of its antiviral activity, mechanism of action, and detailed protocols for its evaluation.

Principle of Antiviral Action

This compound exerts its antiviral effects primarily by targeting key viral enzymes essential for replication. For coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV, this compound acts as an inhibitor of the main protease (Mpro or 3CLpro).[1][2][3][4] This enzyme is crucial for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication.[3] In the case of the influenza A virus (H5N1), this compound has been shown to inhibit neuraminidase, an enzyme vital for the release of newly formed virus particles from infected cells.[5][6][7]

Applications

Based on current research, this compound holds promise for the following applications:

  • Broad-spectrum anticoronaviral agent: Demonstrated activity against SARS-CoV-2, SARS-CoV, and MERS-CoV suggests its potential as a broad-spectrum inhibitor for emerging coronaviruses.[1][2][3]

  • Anti-influenza agent: Its inhibitory effect on influenza neuraminidase indicates its potential for the development of new anti-influenza therapies.[5][6][7]

  • Research tool: this compound can be utilized as a chemical probe to study the function of viral proteases and neuraminidases in the viral life cycle.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Antiviral Activity of this compound against Coronaviruses

VirusCell LineAssay TypeIC50 (µM)Reference
SARS-CoV-2VeroImmunofluorescence25.90 ± 0.81[1][4]
SARS-CoVVeroImmunofluorescence4.56 ± 0.21[1][3][4]
MERS-CoVVeroImmunofluorescence2.67 ± 0.10[1][3][4]

Table 2: Enzyme Inhibition and Anti-Influenza Activity of this compound

TargetVirusIC50 (µM)Reference
Main Protease (Mpro)SARS-CoV-239.63 ± 1.09[1][4]
Neuraminidase (NA)Influenza A (H5N1)29.57 ± 2.48[5][6][7]

Table 3: Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)Reference
VeroNot specified>50[1][4]
MDCKCCK-8>400[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Protocol for Antiviral Activity against Coronaviruses (Immunofluorescence-based Assay)

This protocol is based on the methodology used to assess the inhibitory activity of this compound against SARS-CoV-2, SARS-CoV, and MERS-CoV.[1][2]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against coronaviruses in a cell-based assay.

Materials:

  • Vero cells

  • Coronavirus stock (SARS-CoV-2, SARS-CoV, or MERS-CoV)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Primary antibody (e.g., anti-coronavirus Nucleocapsid or Spike protein)

  • Fluorescently labeled secondary antibody

  • Hoechst stain (for nuclear staining)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM.

  • Infection and Treatment:

    • When cells are confluent, remove the growth medium.

    • Infect the cells with the coronavirus at a specified Multiplicity of Infection (MOI) (e.g., 0.0125 for SARS-CoV-2).

    • After a 1-hour adsorption period, remove the virus inoculum and add the prepared dilutions of this compound in DMEM with 2% FBS.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Immunostaining:

    • Fix the cells with 4% PFA for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

    • Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number of infected cells (expressing the viral antigen) and the total number of cells (Hoechst-stained nuclei).

    • Calculate the percentage of infection for each compound concentration relative to the untreated virus control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Protocol for SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 Mpro.[1][4]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.3)

  • DMSO (for compound dilution)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Assay Reaction:

    • Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the recombinant SARS-CoV-2 Mpro to each well and incubate for a pre-determined time at room temperature.

    • Initiate the reaction by adding the fluorogenic Mpro substrate.

  • Measurement: Immediately measure the fluorescence intensity at regular intervals for a specified period using a fluorescence plate reader (excitation/emission wavelengths dependent on the substrate).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time).

    • Determine the percentage of Mpro inhibition for each concentration of this compound compared to the DMSO control.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol for Neuraminidase Inhibition Assay

This protocol is to assess the inhibitory effect of this compound on influenza neuraminidase activity.[5][7]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against influenza neuraminidase.

Materials:

  • Recombinant influenza neuraminidase (e.g., from H5N1)

  • Fluorogenic neuraminidase substrate (e.g., MUNANA)

  • This compound

  • Assay buffer (e.g., MES buffer, pH 6.5)

  • DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Assay Reaction:

    • Add the diluted this compound or DMSO to the wells.

    • Add the recombinant neuraminidase and incubate for a defined period at 37°C.

    • Add the fluorogenic substrate to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for a specified time. Stop the reaction (if necessary, depending on the kit) and measure the fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

    • Determine the IC50 value using a dose-response curve and non-linear regression.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for testing this compound.

Antiviral_Mechanism_of_Filixic_Acid_ABA cluster_virus Virus Particle cluster_host Host Cell cluster_drug Mechanism of Action Virus Coronavirus / Influenza Virus ViralEntry Viral Entry Virus->ViralEntry HostCell Host Cell Replication Viral Replication ViralEntry->Replication Release Viral Release Replication->Release Release->Virus New Virions FilixicAcid This compound Mpro Coronavirus Main Protease (Mpro) FilixicAcid->Mpro Inhibits NA Influenza Neuraminidase (NA) FilixicAcid->NA Inhibits Mpro->Replication Required for NA->Release Required for

Caption: Proposed antiviral mechanism of this compound.

Antiviral_Testing_Workflow cluster_screening Initial Screening cluster_evaluation In-depth Evaluation cluster_moa Mechanism of Action Studies EnzymeAssay Enzymatic Assays (Mpro / Neuraminidase) DoseResponse Dose-Response & IC50 Determination EnzymeAssay->DoseResponse CellBasedAssay Cell-based Antiviral Assay (e.g., Immunofluorescence) CellBasedAssay->DoseResponse Cytotoxicity Cytotoxicity Assay (CC50) DoseResponse->Cytotoxicity SelectivityIndex Selectivity Index (SI) Calculation (CC50 / IC50) Cytotoxicity->SelectivityIndex TimeOfAddition Time-of-Addition Assay SelectivityIndex->TimeOfAddition Resistance Resistance Mutant Selection TimeOfAddition->Resistance

Caption: General workflow for antiviral testing of this compound.

References

Application Notes and Protocols for the Development of Molluscicidal Agents Based on Filixic Acid ABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The control of snail populations is a critical global challenge, impacting both public health and agriculture. Snails serve as intermediate hosts for parasites such as Schistosoma, the causative agent of schistosomiasis, and are significant agricultural pests, like the golden apple snail (Pomacea canaliculata), which devastates rice paddies. The reliance on synthetic molluscicides has raised environmental and toxicity concerns, necessitating the development of effective and safer alternatives. Natural products are a promising source of novel molluscicidal agents. Filixic acid ABA, a phloroglucinol derivative extracted from ferns of the Dryopteris genus, has demonstrated potent molluscicidal activity, positioning it as a compelling candidate for further development.

These application notes provide a comprehensive overview of this compound as a molluscicidal agent, including its known activity, a proposed mechanism of action, and detailed protocols for its evaluation. This document is intended to guide researchers in the screening, characterization, and development of this compound and related compounds as next-generation molluscicides.

Data Presentation: Molluscicidal Activity of this compound and Related Phloroglucinols

The molluscicidal efficacy of this compound and other structurally related phloroglucinol derivatives has been evaluated against various snail species. The following table summarizes the available quantitative data, primarily focusing on the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of the test population. This data is crucial for comparative analysis and for guiding structure-activity relationship (SAR) studies.

Compound NameSnail SpeciesActivityValue (ppm)Reference
This compound Biomphalaria peregrinaLD508.40[1]
Elaphogayanin BBiomphalaria peregrinaLD501.90[2]
Elaphopilosin ABiomphalaria peregrinaLD502.90[2]
Elaphopilosin BBiomphalaria peregrinaLD500.94[2]
Elaphopilosin CBiomphalaria peregrinaLD502.15[2]

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

While the precise molecular mechanism of this compound in snails has not been definitively elucidated, a compelling hypothesis is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both vertebrates and invertebrates, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death. This mode of action is a common target for many insecticides and has been identified in other molluscicidal compounds.

The structural characteristics of phloroglucinol derivatives, like this compound, suggest they may interact with the active site of AChE. Structure-activity relationship studies on related compounds have indicated that molecular volume is a key determinant of molluscicidal activity, which is consistent with a receptor-based interaction.[2]

The proposed signaling pathway below illustrates the hypothetical inhibition of acetylcholinesterase by this compound in the snail's neuronal synapse.

G Proposed Signaling Pathway: Acetylcholinesterase Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE->ACh Breaks down Filixic_acid This compound Filixic_acid->AChE Inhibits Nerve_impulse Continuous Nerve Impulse (Paralysis) AChR->Nerve_impulse Activates

Caption: Proposed mechanism of this compound via acetylcholinesterase inhibition.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound and its analogues. These are based on established methodologies for molluscicide testing and can be adapted based on the specific snail species and laboratory conditions.

Preparation of Stock and Test Solutions

Objective: To prepare standardized solutions of this compound for use in molluscicidal assays.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or acetone (solvent)

  • Dechlorinated tap water (or standard reference water)

  • Glass volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Protocol:

  • Stock Solution Preparation (e.g., 1000 ppm):

    • Accurately weigh 10 mg of this compound.

    • Dissolve the compound in a minimal amount of DMSO or acetone (e.g., 1 ml). Ensure complete dissolution.

    • Transfer the solution to a 10 ml volumetric flask.

    • Bring the volume to 10 ml with dechlorinated tap water and mix thoroughly using a magnetic stirrer. This results in a 1000 ppm stock solution.

  • Test Solution Preparation:

    • Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 1, 2, 5, 8, 10, 15 ppm).

    • For each concentration, calculate the required volume of the stock solution and add it to a volumetric flask.

    • Fill the flask to the mark with dechlorinated tap water and mix well.

    • Prepare a solvent control by adding the same volume of DMSO or acetone used in the highest test concentration to an equivalent volume of dechlorinated water.

    • Prepare a negative control using only dechlorinated tap water.

Molluscicidal Activity Assay (Immersion Method)

Objective: To determine the lethal concentration (LC50) of this compound against a target snail species.

Materials:

  • Healthy, adult snails of a uniform size (e.g., Biomphalaria glabrata, Pomacea canaliculata)

  • Glass beakers or containers (e.g., 250 ml)

  • Test solutions of this compound

  • Control solutions (solvent and negative)

  • Fine mesh to cover the containers

  • Incubator or temperature-controlled room (25 ± 2 °C)

Protocol:

  • Acclimatization: Acclimatize the snails to laboratory conditions for at least 48 hours prior to the experiment.

  • Experimental Setup:

    • Place 10 snails into each beaker.

    • Add 200 ml of the respective test solution to each beaker.

    • Each concentration should be tested in triplicate.

    • Include triplicate beakers for the solvent and negative controls.

    • Cover the beakers with a fine mesh to prevent the snails from escaping.

  • Exposure:

    • Maintain the beakers in an incubator at a constant temperature (e.g., 25 ± 2 °C) for a 24-hour exposure period.

  • Recovery:

    • After 24 hours, carefully remove the snails from the test solutions and rinse them with dechlorinated tap water.

    • Transfer the snails to new beakers containing 200 ml of fresh, dechlorinated tap water.

    • Provide a food source (e.g., lettuce) during the recovery period.

  • Mortality Assessment:

    • Assess snail mortality at 24, 48, and 72 hours post-exposure.

    • Mortality is determined by the absence of movement and response to gentle prodding with a blunt probe. Lack of heart-beat observation under a dissecting microscope can also be used for confirmation.

  • Data Analysis:

    • Record the number of dead snails in each replicate for each concentration.

    • Calculate the percentage mortality for each concentration.

    • Use probit analysis to determine the LC50 value and its 95% confidence limits.

G Experimental Workflow for Molluscicidal Activity Assay start Start acclimatize Acclimatize Snails (48 hours) start->acclimatize prepare_solutions Prepare Test Solutions (this compound, Controls) acclimatize->prepare_solutions setup_experiment Experimental Setup (10 snails/beaker, triplicates) prepare_solutions->setup_experiment exposure 24-hour Exposure (25 ± 2 °C) setup_experiment->exposure recovery Transfer to Fresh Water (Recovery Period) exposure->recovery assess_mortality Assess Mortality (24, 48, 72 hours) recovery->assess_mortality data_analysis Data Analysis (Probit Analysis, LC50 Calculation) assess_mortality->data_analysis end End data_analysis->end

Caption: Workflow for determining the molluscicidal activity of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To investigate the in vitro inhibitory effect of this compound on snail acetylcholinesterase.

Materials:

  • Snail tissue (e.g., cephalopedal mass or whole soft tissue)

  • Phosphate buffer (pH 7.4)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound

  • 96-well microplate reader

  • Homogenizer

  • Centrifuge

Protocol:

  • Enzyme Preparation:

    • Dissect the snail tissue on ice and homogenize it in cold phosphate buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4 °C.

    • Collect the supernatant, which contains the AChE enzyme, and store it on ice.

  • Assay Procedure (adapted from Ellman's method):

    • In a 96-well plate, add:

      • Phosphate buffer

      • DTNB solution

      • This compound solution at various concentrations (or solvent for control)

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the ATCI substrate.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Conclusion

This compound presents a promising natural alternative for the control of harmful snail populations. The data and protocols provided herein offer a solid foundation for researchers to further investigate its molluscicidal properties and mechanism of action. Future studies should focus on expanding the evaluation of this compound against a broader range of snail species of medical and agricultural importance, conducting in-depth mechanistic studies to confirm the proposed acetylcholinesterase inhibition, and performing ecotoxicological assessments to determine its safety profile for non-target organisms. The development of this and other phloroglucinol-based molluscicides could contribute significantly to more sustainable and environmentally friendly pest management strategies.

References

Application Notes and Protocols for Filixic Acid ABA in Neuraminidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza virus neuraminidase (NA) is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells and preventing their aggregation. This makes neuraminidase a key target for antiviral drug development. Filixic acid ABA, a natural phloroglucinol compound, has demonstrated inhibitory activity against influenza virus neuraminidase, presenting a potential candidate for further investigation as an antiviral agent. These application notes provide a detailed protocol for assessing the neuraminidase inhibitory activity of this compound using a fluorescence-based assay.

Mechanism of Neuraminidase Inhibition

Neuraminidase inhibitors function by binding to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This blockage results in the aggregation of newly formed virus particles at the cell surface, thereby inhibiting their release and spread to other cells.

Mechanism cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound Virus Budding Virus Budding Neuraminidase Neuraminidase Sialic Acid Receptor Sialic Acid Receptor Virus Release Virus Release This compound This compound Inactive Neuraminidase Inactive Neuraminidase Virus Aggregation Virus Aggregation Inhibited Release Inhibited Release

Quantitative Data Summary

The inhibitory potential of this compound against influenza neuraminidase is quantified by its half-maximal inhibitory concentration (IC50).

CompoundVirus Strain/EnzymeIC50 (µM)
This compoundH5N1 Influenza Virus29.57 ± 2.48[1]

Experimental Protocols

This section details the protocol for a fluorometric neuraminidase inhibition assay to determine the IC50 value of this compound. The assay is based on the cleavage of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by neuraminidase to produce the fluorescent product 4-methylumbelliferone (4-MU).

Materials and Reagents
  • This compound (MW: 612.62 g/mol )[2]

  • Influenza virus neuraminidase (e.g., from H5N1 strain)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • 4-methylumbelliferone (4-MU) standard

  • Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

  • Multichannel pipettes

  • Incubator at 37°C

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve 6.13 mg of this compound in 1 mL of DMSO. Store at -20°C.

  • Working Solutions of this compound: Prepare serial dilutions of the stock solution in Assay Buffer to achieve final concentrations ranging from approximately 0.1 µM to 100 µM in the assay well. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.

  • Neuraminidase Working Solution: Dilute the neuraminidase enzyme in Assay Buffer to a concentration that gives a linear reaction rate for at least 60 minutes. The optimal concentration should be determined empirically.

  • MUNANA Substrate Solution (200 µM): Prepare a 200 µM working solution of MUNANA in Assay Buffer. Protect from light.

  • 4-MU Standard Curve: Prepare a series of dilutions of 4-MU in Assay Buffer (e.g., 0-50 µM) to generate a standard curve for quantifying the amount of product formed.

Assay Procedure

ExperimentalWorkflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Reagents to Plate Dispense Reagents to Plate Prepare Reagents->Dispense Reagents to Plate Pre-incubation Pre-incubation Dispense Reagents to Plate->Pre-incubation 30 min at 37°C Add Substrate Add Substrate Pre-incubation->Add Substrate Incubation Incubation Add Substrate->Incubation 60 min at 37°C Stop Reaction Stop Reaction Incubation->Stop Reaction Measure Fluorescence Measure Fluorescence Stop Reaction->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

  • Plate Setup:

    • Test Wells: 25 µL of this compound working solution.

    • Positive Control (No Inhibitor): 25 µL of Assay Buffer with the same concentration of DMSO as the test wells.

    • Negative Control (No Enzyme): 50 µL of Assay Buffer.

    • Blank (Substrate Only): 75 µL of Assay Buffer.

  • Enzyme Addition: Add 25 µL of the neuraminidase working solution to the test and positive control wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the 200 µM MUNANA substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes. Protect the plate from light.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at 365 nm and emission at 450 nm.

Data Analysis
  • Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their concentrations and perform a linear regression to obtain the equation of the line.

  • Calculate Product Concentration: Use the standard curve equation to convert the fluorescence readings from the assay wells into the concentration of 4-MU produced.

  • Calculate Percentage Inhibition:

    • Percentage Inhibition = [1 - (Fluorescence of Test Well - Fluorescence of Negative Control) / (Fluorescence of Positive Control - Fluorescence of Negative Control)] x 100

  • Determine IC50: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the neuraminidase activity.

Logical Relationships in Neuraminidase Inhibition

The following diagram illustrates the logical flow from neuraminidase activity to the assessment of an inhibitor's efficacy.

LogicalRelationship cluster_0 Enzymatic Reaction cluster_1 Inhibition cluster_2 Measurement & Outcome A Neuraminidase C 4-MU (Fluorescent Product) A->C catalyzes conversion of B MUNANA (Substrate) F Decreased Fluorescence C->F leads to D This compound E Reduced Neuraminidase Activity D->E causes E->F G IC50 Calculation F->G allows for H Inhibitor Potency G->H determines

Conclusion

This document provides a comprehensive guide for utilizing this compound in neuraminidase inhibition assays. The detailed protocols and supporting information are intended to facilitate reproducible and accurate assessment of the inhibitory potential of this compound. Researchers can adapt these protocols for screening other potential neuraminidase inhibitors and for further characterizing their mechanisms of action in the context of antiviral drug discovery.

References

Application Notes and Protocols for the In Vivo Formulation of Abscisic Acid (ABA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Abscisic acid (ABA) is a plant hormone that has garnered significant interest for its diverse biological activities in mammals, including roles in inflammation, glycemic control, and neurotransmission.[1][2][3] Effective in vivo studies are crucial to further elucidate its therapeutic potential. However, its poor aqueous solubility presents a challenge for formulation. This document provides detailed application notes and protocols for the preparation of Abscisic Acid formulations suitable for in vivo research.

A note on terminology: The topic "Filixic acid ABA" appears to be a potential conflation of "Filixic acid" and "Abscisic acid." The information available in scientific literature overwhelmingly pertains to "Abscisic acid (ABA)." Therefore, this document will focus on the formulation of Abscisic Acid.

Data Presentation

For successful in vivo studies, understanding the solubility and appropriate dosing of ABA is critical. The following tables summarize key quantitative data for the formulation of Abscisic Acid.

Table 1: Solubility of Abscisic Acid (ABA)

SolventSolubilityNotes
Ethanol~20 mg/mL[4]A common solvent for creating stock solutions.
Dimethyl sulfoxide (DMSO)~20 mg/mL[4]Suitable for stock solutions; must be diluted for in vivo use.
Dimethylformamide (DMF)~20 mg/mL[4]An alternative organic solvent for stock solutions.
1 N Sodium Hydroxide (NaOH)SolubleUsed to create an aqueous stock by forming a salt.[5][6]
Phosphate-Buffered Saline (PBS), pH 7.2~0.3 mg/mL[4][7]Demonstrates the low aqueous solubility of the free acid form.

Table 2: Examples of In Vivo Dosages of Abscisic Acid (ABA)

Animal ModelRoute of AdministrationDosageReference
MiceIntracerebroventricular (i.c.v.)10 and 15 µ g/mouse [8][9][10]
RatsOral0.5 - 1 µg/kg body weight[1]
MiceOral5 µg/kg body weight/day[11]
RatsEx vivo (aortic ring assay)IC50 = 7.5 µg/mL[12]

Experimental Protocols

The following protocols provide detailed methodologies for preparing ABA formulations for in vivo studies. All preparations for parenteral administration should be conducted in a sterile environment (e.g., a laminar flow hood) using sterile equipment and reagents.

Protocol 1: Preparation of a Concentrated ABA Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of ABA in ethanol.

Materials:

  • (+)-Abscisic Acid (crystalline solid)

  • 200-proof Ethanol (USP grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of ABA powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of ABA.

  • Add the appropriate volume of ethanol to the tube. For a 10 mg/mL solution, add 1 mL of ethanol.

  • Vortex the mixture vigorously for 1-2 minutes until the ABA is completely dissolved. A clear, colorless solution should be obtained.[6]

  • If complete dissolution is not achieved, warm the tube to 37°C and sonicate for a short period.

  • Store the stock solution in single-use aliquots at -20°C for up to several months.[6]

Protocol 2: Formulation for Parenteral Administration (e.g., Intraperitoneal or Intravenous Injection)

This protocol details the dilution of an ABA stock solution for parenteral administration in a vehicle containing a co-solvent. This example is for a final concentration of 1 mg/mL.

Materials:

  • 10 mg/mL ABA stock solution in ethanol (from Protocol 1)

  • Sterile saline (0.9% NaCl)

  • Sterile Polyethylene glycol 400 (PEG400) (optional, as a co-solvent)

  • Sterile, pyrogen-free vials

  • Sterile syringes and 0.22 µm syringe filters

Procedure:

  • In a sterile vial, combine the co-solvents. For a final formulation with 10% ethanol and 10% PEG400, add 100 µL of PEG400 to the vial.

  • Add 100 µL of the 10 mg/mL ABA stock solution in ethanol to the vial containing the PEG400. This will result in a total of 200 µL of organic solvents.

  • Slowly add 800 µL of sterile saline to the vial while vortexing to bring the total volume to 1 mL. This slow addition helps to prevent precipitation of the compound.

  • Visually inspect the solution for any precipitation or cloudiness. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration, though toxicity must be considered).

  • Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • The final formulation contains 1 mg/mL ABA in a vehicle of 10% Ethanol, 10% PEG400, and 80% Saline. This solution should be prepared fresh on the day of use.[4]

Protocol 3: Formulation for Oral Gavage

This protocol describes the preparation of an ABA suspension for oral administration.

Materials:

  • (+)-Abscisic Acid (crystalline solid)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle

  • Sterile tubes

Procedure:

  • Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water. Stir until fully dissolved.

  • Weigh the required amount of ABA powder. For example, for a 10 mL formulation at 1 mg/mL, weigh 10 mg of ABA.

  • Place the ABA powder in a mortar.

  • Add a small volume (e.g., 200 µL) of the 0.5% CMC solution to the powder and triturate with the pestle to form a smooth paste.

  • Gradually add the remaining volume of the 0.5% CMC solution while continuing to mix, ensuring a homogenous suspension.

  • Transfer the suspension to a sterile tube.

  • Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.

Visualizations

Diagram 1: Experimental Workflow for Parenteral Formulation

G cluster_prep Stock Solution Preparation cluster_formulation Final Formulation weigh Weigh ABA Powder dissolve Dissolve in Ethanol weigh->dissolve 10 mg/mL mix_solvents Mix PEG400 and ABA/Ethanol Stock dissolve->mix_solvents Aliquot Stock add_saline Add Saline Dropwise mix_solvents->add_saline filter Sterile Filter (0.22 µm) add_saline->filter final_product Final Formulation for Injection filter->final_product

Caption: Workflow for preparing a parenteral formulation of ABA.

Diagram 2: Simplified ABA Signaling Pathway in Mammals

G ABA Abscisic Acid (ABA) LANCL2 LANCL2 Receptor ABA->LANCL2 Binds to downstream Downstream Signaling (e.g., PKA, Ca2+ mobilization) LANCL2->downstream Activates response Cellular Responses (e.g., Glucose Uptake, Anti-inflammatory Effects) downstream->response Leads to

Caption: Simplified mammalian ABA signaling via the LANCL2 receptor.

References

Troubleshooting & Optimization

Technical Support Center: Improving Filixic Acid ABA Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working to improve the yield of Filixic acid ABA from natural sources.

Important Clarification: this compound vs. Abscisic Acid (ABA)

It is critical to distinguish between This compound and the plant hormone Abscisic Acid (ABA) .

  • This compound is a phloroglucinol derivative, a class of secondary metabolites found in ferns of the genus Dryopteris.[1][2][3][4] The "ABA" in its name is a convention referring to the specific acyl side chains on the molecule (e.g., Acetyl, Butyryl), with other variants including Filixic acid PBP and BBB.[5]

  • Abscisic Acid (ABA) is a structurally unrelated sesquiterpenoid plant hormone that regulates stress responses and developmental processes in plants.

This guide focuses exclusively on This compound , the phloroglucinol compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources? A: this compound is a trimeric phloroglucinol derivative.[4] Phloroglucinols are a class of phenolic compounds known for a range of biological activities, including anthelmintic, antibacterial, and antiviral properties.[2][4][6] The primary natural sources are the rhizomes of ferns from the Dryopteris genus, particularly Dryopteris crassirhizoma and Dryopteris wallichiana.[1][7]

Q2: Which part of the fern contains the highest concentration of this compound? A: The rhizomes (underground stems) of Dryopteris species contain the highest concentration of filixic acid and other phloroglucinol derivatives.[1][3][4]

Q3: What are the major challenges in isolating this compound? A: The main challenges are:

  • Low Yield: The concentration of any single phloroglucinol derivative in the crude extract can be low.

  • Complex Mixtures: The crude extract contains a mixture of highly similar phloroglucinol derivatives (e.g., flavaspidic acids, albaspidins, and other filixic acid homologs), making purification difficult.[2][5][8]

  • Compound Stability: Phenolic compounds can be sensitive to degradation from heat, light, pH changes, and oxidation during extraction and purification.[9][10]

Q4: What factors can influence the natural content of this compound in the plant material? A: The concentration of secondary metabolites like filixic acid can be influenced by several factors, including the specific Dryopteris species, the geographical location and growing conditions, the age of the plant, and the season of harvest.

Q5: Is there a known biosynthetic pathway for this compound? A: The fundamental building block, the phloroglucinol ring, is synthesized via the polyketide pathway, where one acyl-CoA unit condenses with three malonyl-CoA units.[11][12][13] The complex trimeric structure of this compound is formed through subsequent enzymatic steps that oligomerize these phloroglucinol monomers.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Crude Extract 1. Incorrect plant species or plant part used. 2. Inefficient extraction solvent or conditions. 3. Plant material was of poor quality or improperly stored.1. Verify the plant material is the rhizome from a known Filixic acid-producing Dryopteris species. 2. Refer to the solvent comparison table (Table 2) and the extraction protocol (Protocol 1). Consider using a sequence of solvents with increasing polarity. 3. Use freshly harvested or properly dried and stored rhizomes.
Low Purity of Final Product 1. Co-extraction of structurally similar phloroglucinols.[2] 2. Ineffective purification technique. 3. Contamination from glassware or solvents.1. This is expected. A multi-step purification process is required. 2. Optimize the column chromatography protocol (Protocol 2). Consider using different stationary phases or solvent gradients. Preparative HPLC may be necessary for high purity. 3. Ensure all glassware is thoroughly cleaned and use high-purity (e.g., HPLC grade) solvents.
Suspected Compound Degradation 1. Exposure to high temperatures during solvent evaporation. 2. Exposure to UV light. 3. Drastic pH changes during extraction. 4. Oxidation from prolonged exposure to air.1. Use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C). 2. Protect extracts and fractions from direct light by using amber glass or covering with aluminum foil. 3. Avoid strongly acidic or alkaline conditions unless specified in a precipitation step.[9][10] 4. Work efficiently and consider flushing storage containers with an inert gas like nitrogen or argon.
Inconsistent HPLC Quantification 1. Co-elution of impurities with the target peak. 2. Poorly optimized HPLC method. 3. Instability of the sample in the autosampler. 4. Inaccurate standard curve.1. Adjust the mobile phase composition or gradient to improve peak resolution. Use a photodiode array (PDA) detector to check peak purity. 2. Refer to the HPLC parameters in Table 3. Systematically adjust the mobile phase, flow rate, and column temperature. 3. If the autosampler is not cooled, run samples immediately after preparation. 4. Prepare fresh standards from a high-purity reference compound and ensure the calibration range brackets the expected sample concentration.

Quantitative Data & Experimental Protocols

Data Presentation

Table 1: Natural Sources of Filixic Acid and Related Phloroglucinols

Plant Species Plant Part Used Key Phloroglucinols Identified Reference(s)
Dryopteris crassirhizoma Rhizome This compound, Flavaspidic acids (AB, PB), Dryocrassin ABBA [1][2][3][6]
Dryopteris filix-mas Rhizome Filixic acids (PBP, BBB, ABB), Flavaspidic acid, Albaspidine [5][8][14]
Dryopteris wallichiana Rhizomes & Scales Filixic acids (ABA, ABB), Albaspidins (AA, AB) [7]

| Elaphoglossum gayanum | Whole Plant | Prenylated phloroglucinols |[15] |

Table 2: Comparison of Solvent Systems for Phloroglucinol Extraction

Solvent / System Polarity Target Compounds & Selectivity Notes
n-Hexane Non-polar Highly effective for less polar phloroglucinols; good initial solvent for defatting. An n-hexane extract showed potent activity against MRSA.[2] Often used as the first step in sequential extraction.
Diethyl Ether Low Traditionally used for "filicin" extraction, which is the crude mixture of phloroglucinols.[7][8] Highly volatile and flammable; requires careful handling.
Dichloromethane Medium Good for a broad range of phloroglucinols with intermediate polarity. A common solvent in sequential extraction.
Ethyl Acetate Medium Effective for a wide range of phloroglucinols. EtOAc extracts have shown potent bioactivity.[3] Good balance of polarity for many target compounds.
Acetone Polar aprotic Often used in aqueous mixtures (e.g., 70% acetone) to extract a broad range of phenolics.[16] Efficiently penetrates plant tissue.

| Methanol / Ethanol | Polar protic | Extracts a very broad range of compounds, including more polar glycosides and other phenolics.[8] | May extract more interfering compounds, requiring more intensive downstream purification. |

Table 3: Recommended Starting Parameters for HPLC Quantification

Parameter Setting Rationale / Notes
Column C18, Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) Standard for separation of moderately non-polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile A gradient elution is recommended to separate the complex mixture.
Gradient Start at 70% B, increase to 95% B over 15 min, hold for 5 min, then return to initial conditions. This is a starting point and must be optimized for your specific extract and column. An isocratic system (e.g., Acetonitrile:Methanol 90:10 v/v) has also been reported for Filixic acid PBP.[8]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °C To ensure reproducible retention times.
Detection UV-Vis or PDA Detector at 254 nm Phloroglucinols have strong absorbance in this region. A PDA detector can help assess peak purity.[8]
Injection Vol. 10-20 µL Adjust based on sample concentration and instrument sensitivity.

| Standard | High-purity isolated this compound | Required for accurate quantification. If unavailable, quantification will be relative or based on a related standard (e.g., Filixic acid PBP). |

Experimental Protocols
Protocol 1: Extraction of Crude Phloroglucinol Extract from Dryopteris Rhizomes

Objective: To obtain a crude extract enriched with phloroglucinols, including this compound.

Materials:

  • Dried rhizomes of Dryopteris crassirhizoma or D. filix-mas.

  • Grinder or mill.

  • n-Hexane, Ethyl Acetate (EtOAc), and Methanol (all analytical grade).

  • Large glass container with a lid.

  • Shaker or magnetic stirrer.

  • Filter paper (Whatman No. 1 or equivalent).

  • Büchner funnel and vacuum flask.

  • Rotary evaporator.

Methodology:

  • Preparation: Weigh 100 g of dried Dryopteris rhizomes and grind them into a coarse powder.

  • Defatting/Initial Extraction: Place the powdered rhizomes in the glass container and add 1 L of n-hexane. Seal the container and agitate on a shaker at room temperature for 24 hours. This step removes fats, waxes, and very non-polar compounds.

  • Filtration: Filter the mixture through a Büchner funnel to separate the plant material from the n-hexane extract. The n-hexane extract may contain some phloroglucinols and can be saved for analysis if desired.[2]

  • Second Extraction: Air-dry the plant material to remove residual n-hexane. Return the powder to the glass container and add 1 L of Ethyl Acetate (EtOAc).

  • Maceration: Seal the container and agitate on a shaker at room temperature for 48 hours.

  • Collection: Filter the mixture as in step 3 to collect the EtOAc extract. Repeat the extraction (step 4-5) with fresh EtOAc one more time to ensure complete extraction.

  • Concentration: Combine the EtOAc extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C. This will yield a dark, resinous crude extract.

  • Final Extraction (Optional): The remaining plant material can be further extracted with methanol to isolate more polar compounds.

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To separate the crude extract into fractions to isolate this compound.

Materials:

  • Crude EtOAc extract from Protocol 1.

  • Silica gel (60-120 mesh).

  • Glass chromatography column.

  • Solvents: n-Hexane, Ethyl Acetate (HPLC grade).

  • Collection tubes.

  • TLC plates (silica gel) and developing tank.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column to create a packed bed. Do not let the column run dry.

  • Sample Loading: Dissolve a known amount of the crude extract (e.g., 1 g) in a minimal volume of dichloromethane or ethyl acetate. In a separate beaker, mix this with a small amount of silica gel until a dry, free-flowing powder is formed. Carefully layer this powder on top of the packed column.

  • Elution: Begin eluting the column with 100% n-hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate in n-hexane. A suggested gradient could be:

    • 100% n-Hexane

    • 98:2 n-Hexane:EtOAc

    • 95:5 n-Hexane:EtOAc

    • 90:10 n-Hexane:EtOAc

    • Continue increasing EtOAc concentration by 5-10% increments.

  • Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-15 mL each).

  • Monitoring by TLC: Monitor the separation by spotting fractions onto a TLC plate. Develop the plate using a suitable solvent system (e.g., n-Hexane:EtOAc 8:2) and visualize under UV light (254 nm). Combine fractions that show similar TLC profiles.

  • Analysis: Analyze the combined fractions by HPLC (Protocol 3) to identify those containing this compound. Further purification steps using preparative HPLC may be required to achieve high purity.

Protocol 3: Quantification by HPLC

Objective: To determine the concentration of this compound in an extract or purified fraction.

Materials:

  • HPLC system with UV-Vis or PDA detector.

  • C18 reverse-phase column.

  • HPLC-grade solvents (Acetonitrile, Methanol, Water).

  • Phosphoric acid or Formic acid.

  • Syringe filters (0.45 µm).

  • Autosampler vials.

  • High-purity this compound standard.

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh a known amount of your dry extract or fraction. Dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters in Table 3 .

    • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

    • Inject the standard solutions in order of increasing concentration.

    • Inject the prepared samples.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration. Determine the linearity (R² value should be >0.995).

    • Identify the this compound peak in your sample chromatograms by comparing the retention time with the standard.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in your injected sample.

    • Calculate the final yield as a percentage of the initial dry plant material weight.

Visualizations

Diagram 1: General Biosynthetic Pathway of Phloroglucinols

Biosynthesis cluster_0 Core Phloroglucinol Synthesis (Polyketide Pathway) cluster_1 Formation of Complex Derivatives acetyl_coa Acetyl-CoA malonyl_coa 3x Malonyl-CoA pks Type III Polyketide Synthase (PKS) malonyl_coa->pks polyketide Polyketide Chain Intermediate pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization phloroglucinol_core Phloroglucinol Core Structure cyclization->phloroglucinol_core tailoring_enzymes Tailoring Enzymes (e.g., Acyltransferases, Methyltransferases) phloroglucinol_core->tailoring_enzymes monomers Acylphloroglucinol Monomers tailoring_enzymes->monomers oligomerization Oligomerization monomers->oligomerization filixic_acid This compound (Trimeric Structure) oligomerization->filixic_acid

Caption: The biosynthesis of this compound begins with the polyketide pathway to form a core phloroglucinol unit, which is then modified and oligomerized.

Diagram 2: Experimental Workflow for Extraction and Purification

Workflow start Plant Material (Dryopteris Rhizomes) grind Grinding & Powdering start->grind extract Sequential Solvent Extraction (e.g., Hexane -> EtOAc) grind->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate crude Crude Extract concentrate->crude purify Purification (Silica Gel Column Chromatography) crude->purify fractions Collect & Combine Fractions (Monitor by TLC) purify->fractions analyze Analysis & Quantification (HPLC) fractions->analyze pure Pure this compound analyze->pure

Caption: A general workflow for isolating this compound, from raw plant material to the purified and quantified compound.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting start Problem: Low Final Yield q1 Is the crude extract yield low? start->q1 a1_yes Check Plant Material - Correct species/part? - Proper storage? q1->a1_yes Yes a1_no Check Purification Step q1->a1_no No q2 Was extraction protocol followed? a1_yes->q2 q3 Was compound lost during purification? a1_no->q3 a2_yes Consider solvent inefficiency. Try alternative solvents (Table 2). q2->a2_yes Yes a2_no Review Protocol 1. Ensure sufficient time & agitation. q2->a2_no No a3_yes Analyze all fractions. Target may be in an unexpected fraction. q3->a3_yes Yes a3_no Suspect Degradation q3->a3_no No q4 Were conditions harsh? (High Temp, Light, pH) a3_no->q4 a4_yes Use rotary evaporator <40°C. Protect from light. Maintain neutral pH. q4->a4_yes Yes a4_no Re-evaluate entire process for subtle losses or errors. q4->a4_no No

Caption: A decision tree to diagnose and solve common issues leading to low yields of this compound during the extraction process.

References

Technical Support Center: Synthesis of Filixic Acid-ABA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a complete, peer-reviewed total synthesis of Filixic acid-ABA has not been published in scientific literature. Therefore, this technical support center provides a guide based on a hypothetical synthetic strategy, addressing challenges commonly encountered in the synthesis of complex phloroglucinol derivatives and other polyphenolic natural products.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of Filixic acid-ABA considered challenging?

A1: The synthesis of Filixic acid-ABA presents several significant challenges inherent to complex natural product synthesis. These include:

  • High Functional Group Density: The molecule possesses numerous hydroxyl groups, requiring a robust strategy for selective protection and deprotection.

  • Stereochemistry: Although the core is largely achiral, related natural products can have stereocenters that require precise control during synthesis.

  • C-C Bond Formation: The construction of the methylene bridges between the phloroglucinol rings can be complicated by competing side reactions.

  • Oxidation Sensitivity: Phenolic compounds are susceptible to oxidation, which can lead to low yields and complex product mixtures.

  • Purification: The high polarity and molecular weight of Filixic acid-ABA and its intermediates can make purification by standard chromatographic methods difficult.

Q2: What are the key starting materials for a plausible synthesis of Filixic acid-ABA?

A2: A plausible retrosynthetic analysis suggests that the key building blocks would be derivatives of phloroglucinol and butyrylphloroglucinol. The synthesis would likely involve the coupling of these or related precursors.

Q3: What types of reactions are likely to be employed in the synthesis?

A3: The synthesis would likely involve a combination of classic and modern organic reactions, such as:

  • Friedel-Crafts type reactions: For the acylation of phloroglucinol.

  • Formylation reactions: To introduce the aldehyde functionality necessary for creating the methylene bridges.

  • Reductive amination or similar C-C bond-forming reactions: To connect the phloroglucinol units.

  • Protection/Deprotection sequences: For the management of the multiple hydroxyl groups.

  • Oxidation/Reduction reactions: To manipulate the oxidation state of intermediates.

Q4: Are there any commercially available analogs that could serve as model systems?

A4: Simpler phloroglucinol derivatives, such as mono- and di-acylphloroglucinols, are commercially available or can be synthesized with relative ease.[1][2] These can serve as excellent model systems to optimize reaction conditions before proceeding with more complex substrates.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in C-C coupling step - Steric hindrance from bulky protecting groups.- Poor reactivity of the electrophile or nucleophile.- Decomposition of starting materials or product under reaction conditions.- Use smaller protecting groups if possible.- Employ a more reactive catalyst or coupling partner.- Optimize reaction temperature and time; screen different solvents.- Perform the reaction under an inert atmosphere.
Formation of multiple byproducts - Lack of regioselectivity in electrophilic aromatic substitution.- Over-oxidation of phenolic hydroxyl groups.- Incomplete protection or deprotection.- Use directing groups to control regioselectivity.- Employ milder oxidizing agents or perform reactions in the absence of oxygen.- Carefully monitor protection/deprotection steps by TLC or LC-MS to ensure complete conversion.
Difficulty in purifying intermediates/final product - High polarity of the compounds.- Similar retention factors of the product and impurities.- Instability of the compound on silica gel.- Use reversed-phase chromatography (C18).- Consider alternative purification methods like preparative HPLC or counter-current chromatography.- Use a different stationary phase for chromatography (e.g., alumina, polyamide).- Convert the product to a less polar derivative for purification, followed by deprotection.
Inconsistent reaction outcomes - Impurities in starting materials or reagents.- Variations in reaction setup (e.g., moisture, atmosphere).- Scale-dependent effects.- Purify starting materials and dry solvents before use.- Ensure consistent reaction conditions (e.g., use of a glovebox or Schlenk line).- Re-optimize the reaction at the desired scale.

Hypothetical Experimental Protocols

Protocol 1: Protection of Phloroglucinol Hydroxyl Groups

This protocol describes a hypothetical procedure for the protection of the hydroxyl groups of phloroglucinol using methoxymethyl (MOM) ether protecting groups.

Materials:

  • Phloroglucinol (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (3.3 equivalents)

  • Methoxymethyl chloride (MOM-Cl) (3.3 equivalents)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend sodium hydride in anhydrous DMF in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of phloroglucinol in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add MOM-Cl dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formylation of a Protected Phloroglucinol Derivative

This protocol outlines a hypothetical Vilsmeier-Haack formylation of a protected phloroglucinol derivative.

Materials:

  • Protected phloroglucinol (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve the protected phloroglucinol in anhydrous DMF in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ to the solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a mixture of ice and saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting aldehyde by column chromatography.

Visualizations

G start Start Synthesis of Filixic Acid-ABA step1 Protect Hydroxyl Groups of Phloroglucinol Derivatives start->step1 step2 Functionalize Phloroglucinol Core (e.g., Acylation/Formylation) step1->step2 step3 Couple Phloroglucinol Units step2->step3 step4 Deprotection of Hydroxyl Groups step3->step4 end Filixic Acid-ABA step4->end

Caption: A simplified, hypothetical workflow for the synthesis of Filixic acid-ABA.

G problem Low Yield in Coupling Reaction cause1 Steric Hindrance problem->cause1 cause2 Low Reactivity problem->cause2 cause3 Decomposition problem->cause3 solution1 Use Smaller Protecting Groups cause1->solution1 solution2 Change Catalyst/Reagents cause2->solution2 solution3 Optimize Reaction Conditions cause3->solution3

Caption: A troubleshooting flowchart for a low-yield coupling reaction.

References

overcoming solubility issues with Filixic acid ABA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Filixic acid ABA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Abscisic Acid (ABA)?

This compound is a natural product belonging to the phloroglucinol class of compounds. It is important to distinguish it from Abscisic Acid (ABA), which is a plant hormone. They are distinct molecules with different chemical structures and molecular formulas.

  • This compound: C₃₂H₃₆O₁₂

  • Abscisic Acid: C₁₅H₂₀O₄

While both are natural compounds, their biological activities and mechanisms of action differ.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution.

Q3: My this compound is not dissolving completely, even in DMSO. What can I do?

If you are experiencing difficulty dissolving this compound, the following steps can be taken:

  • Warming: Gently warm the solution to 37°C. This can increase the solubility of the compound.

  • Sonication: Use an ultrasonic bath to agitate the solution. This can help to break up any aggregates and facilitate dissolution.

  • Fresh Solvent: Ensure that your solvent is anhydrous and of high purity, as contaminants can affect solubility.

Q4: Can I prepare a stock solution of this compound in ethanol or methanol?

Yes, this compound is also soluble in ethanol and methanol. These can be suitable alternatives to DMSO for certain experimental applications. However, it is always recommended to perform a small-scale solubility test to ensure compatibility with your specific experimental conditions.

Q5: How should I store my this compound stock solution?

Stock solutions of this compound in DMSO or other organic solvents should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility problems with this compound.

Problem: Precipitate forms when I dilute my DMSO stock solution in aqueous media.

Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Increase the Percentage of Co-solvent: For some applications, it may be possible to include a small percentage of the organic solvent (e.g., up to 0.5% DMSO) in the final aqueous solution to maintain solubility. However, it is crucial to have a vehicle control in your experiment to account for any effects of the solvent itself.

  • Use of Surfactants: In some formulation studies, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to improve the solubility and stability of hydrophobic compounds in aqueous solutions. The compatibility and potential effects of these surfactants on your specific assay must be validated.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This can sometimes help to prevent immediate precipitation.

Problem: My powdered this compound appears clumpy and is difficult to weigh and dissolve.

Cause: this compound powder can absorb moisture from the air, leading to clumping.

Solution:

  • Store the solid compound in a desiccator to keep it dry.

  • Before opening, allow the container to come to room temperature to prevent condensation from forming on the cold powder.

Data Presentation: Solubility of this compound

While precise solubility values in mg/mL at various temperatures are not extensively published, the following table summarizes the qualitative solubility and provides practical concentrations for preparing stock solutions based on information from various suppliers.

SolventSolubility ProfileRecommended Stock Concentration
Dimethyl Sulfoxide (DMSO)Soluble10 mM
EthanolSoluble10 mM
MethanolSoluble10 mM
ChloroformSolubleData not readily available
Ethyl AcetateSolubleData not readily available
WaterSlightly SolubleNot recommended for stock solutions

Experimental Protocols

Key Experiment: In Vitro Antiviral Activity Assay

This protocol provides a general framework for assessing the antiviral activity of this compound against a susceptible virus in a cell-based assay. This example uses Vero cells, which are commonly used in virology.

Materials:

  • This compound

  • Vero cells (or other appropriate host cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • 96-well cell culture plates

  • Sterile DMSO

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Fixation and staining reagents (for visualization of viral cytopathic effect)

Methodology:

  • Cell Seeding:

    • Trypsinize and count Vero cells.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

  • Virus Infection and Treatment:

    • Remove the culture medium from the cells.

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI) in a small volume of serum-free medium for 1-2 hours.

    • After the incubation period, remove the virus inoculum and wash the cells gently with PBS.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound). Also, include a "vehicle control" (cells with virus and the same final concentration of DMSO as the treated wells).

  • Incubation and Observation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period appropriate for the virus replication cycle (e.g., 24-72 hours).

    • Observe the cells daily under a microscope for signs of viral cytopathic effect (CPE) and compound-induced cytotoxicity.

  • Assessment of Antiviral Activity and Cytotoxicity:

    • At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT) to determine the cytotoxic concentration (CC₅₀) of this compound.

    • The antiviral activity can be quantified by various methods, such as staining the cells with crystal violet to visualize CPE, or by performing a plaque reduction assay or a virus yield reduction assay to determine the effective concentration (EC₅₀).

Mandatory Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting this compound Solubility start Start: this compound powder dissolve Attempt to dissolve in chosen solvent (e.g., DMSO) start->dissolve clumpy Powder is clumpy and difficult to handle start->clumpy observe Observe for complete dissolution dissolve->observe solution_clear Solution is clear observe->solution_clear Yes warm_sonicate Warm to 37°C and/or sonicate observe->warm_sonicate No precipitate Precipitate forms upon dilution in aqueous media lower_conc Lower final concentration precipitate->lower_conc Yes co_solvent Increase co-solvent percentage (with vehicle control) precipitate->co_solvent Yes surfactant Consider use of surfactants (assay dependent) precipitate->surfactant Yes serial_dilution Perform serial dilutions precipitate->serial_dilution Yes desiccate Store powder in a desiccator clumpy->desiccate solution_clear->precipitate Dilute in aqueous media warm_sonicate->observe end_precipitate Proceed with experiment, ensuring appropriate controls lower_conc->end_precipitate co_solvent->end_precipitate surfactant->end_precipitate serial_dilution->end_precipitate end_clumpy Weigh and dissolve desiccated powder desiccate->end_clumpy

Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.

Signaling Pathway: Phloroglucinol-Induced Apoptosis

Disclaimer: The following diagram illustrates a representative signaling pathway for the phloroglucinol class of compounds, to which this compound belongs. This pathway has been primarily elucidated in the context of cancer cell lines and may vary depending on the specific cell type and experimental conditions.

G Representative Signaling Pathway for Phloroglucinol-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Phloroglucinol_ext Phloroglucinol Derivative (e.g., this compound) Fas Fas Receptor Phloroglucinol_ext->Fas Induces FADD FADD Fas->FADD Recruits Caspase8 Pro-Caspase-8 FADD->Caspase8 Recruits Caspase8_active Active Caspase-8 Caspase8->Caspase8_active Cleavage Caspase3 Pro-Caspase-3 Caspase8_active->Caspase3 Activates Phloroglucinol_int Phloroglucinol Derivative (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) Phloroglucinol_int->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Phloroglucinol_int->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c->Caspase3 Activates Caspase3_active Active Caspase-3 Caspase3->Caspase3_active Cleavage PARP PARP Caspase3_active->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

minimizing cytotoxicity of Filixic acid ABA in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Filixic Acid ABA

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on methodologies to assess and potentially minimize the cytotoxicity of this compound in normal cells while preserving its anti-cancer activity.

Disclaimer: Specific cytotoxic profiles of this compound on normal versus cancerous cell lines are not extensively documented in publicly available literature. The information provided herein is based on the known activities of the broader class of phloroglucinol compounds and general principles of cancer cell biology and pharmacology. Researchers are strongly advised to perform their own comprehensive dose-response studies on their specific cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a phloroglucinol derivative, a class of natural phenols.[1] Phloroglucinols are known to exhibit a range of biological activities, including antitumor, antibacterial, and antiviral effects.[1] The primary mechanism of anticancer activity for many phloroglucinols involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2]

Q2: How does this compound induce cytotoxicity in cancer cells?

A2: While the precise signaling pathway for this compound is not fully elucidated, related phloroglucinols have been shown to induce apoptosis through the intrinsic pathway. This involves altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (e.g., caspase-3 and -8), which are key executioners of apoptosis.[2] Some phloroglucinols may also affect critical cell signaling pathways such as PI3K/AKT and RAS/RAF-1/ERK.

Q3: Is this compound selective for cancer cells over normal cells?

A3: There is limited specific data on the selectivity of this compound. However, some studies on phloroglucinol-rich extracts suggest they can be cytotoxic to cancer cells without significantly affecting the viability of normal cells.[3] A related compound, dryocrassin ABBA, showed low cytotoxicity in normal Madin-Darby canine kidney (MDCK) cells (TC50 > 400 μM).[4] To determine the selectivity of this compound, it is essential to calculate the Selectivity Index (SI) by comparing the IC50 (half-maximal inhibitory concentration) in a normal cell line to the IC50 in a cancer cell line. An SI greater than 1.0 indicates a higher selectivity for cancer cells.

Q4: What are the general strategies to protect normal cells from the cytotoxicity of a potential anticancer compound?

A4: One strategy, known as "cyclotherapy," involves transiently arresting normal cells in a specific phase of the cell cycle (e.g., G1) where they are less susceptible to cell-cycle-dependent cytotoxic agents.[5][6][7] This approach exploits the fact that many cancer cells have defective cell cycle checkpoints. Another approach involves the use of cytoprotective agents that may selectively protect normal cells from apoptosis. The use of antioxidants is a controversial area; while they may protect normal cells from damage, there is also a concern they could interfere with the efficacy of anticancer drugs that rely on generating oxidative stress to kill cancer cells.[1][8][9][10][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells (Low Selectivity Index). The compound may target pathways essential for both normal and cancerous cell survival.1. Re-evaluate Dose and Exposure Time: Perform a more granular dose-response curve and a time-course experiment to find a therapeutic window where cancer cells are more sensitive. 2. Investigate Combination Therapy: Consider using this compound at a lower concentration in combination with another agent that has a different mechanism of action and is more selective for cancer cells. 3. Explore Cytoprotective Co-treatment (for research purposes): Investigate the use of agents that could selectively protect normal cells. For example, if this compound induces apoptosis via oxidative stress, a pre-treatment with an antioxidant could be tested on normal cells, but be aware of the potential to also protect cancer cells.
Inconsistent results in cytotoxicity assays (e.g., MTT assay). Cell seeding density variability, contamination, issues with the reagent or solubilization of formazan crystals.1. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Check for Contamination: Regularly test cell cultures for mycoplasma and other contaminants. 3. Optimize MTT Assay: Ensure complete solubilization of the formazan crystals before reading the absorbance. Use a reference wavelength to subtract background noise.
Apoptosis assay (Annexin V/PI) shows a large necrotic population even at low concentrations. The compound may be inducing necrosis at higher concentrations, or the assay is being performed too late after treatment.1. Time-Course Analysis: Perform the apoptosis assay at earlier time points post-treatment to capture early apoptotic events. 2. Lower Concentration Range: Test a lower range of concentrations to determine if a purely apoptotic response can be achieved.
Difficulty in determining the mechanism of action. The compound may have multiple targets or affect a novel pathway.1. Pathway Analysis: Use pathway-specific inhibitors or activators in conjunction with this compound treatment to probe the involvement of known signaling cascades (e.g., apoptosis, cell cycle, PI3K/Akt). 2. Omics Approaches: Consider transcriptomic (RNA-seq) or proteomic analyses to get an unbiased view of the cellular response to the compound.

Data Presentation

Due to the lack of specific published data for this compound, the following tables are illustrative examples of how to present cytotoxicity and selectivity data. Researchers should replace the placeholder data with their own experimental results.

Table 1: Illustrative Cytotoxicity of this compound on Various Cell Lines

Cell LineTypeIC50 (µM) after 48h Exposure (Mean ± SD)
MCF-7Human Breast Adenocarcinoma25.3 ± 2.1
A549Human Lung Carcinoma32.8 ± 3.5
PC-3Human Prostate Cancer18.9 ± 1.7
MCF-10ANormal Human Breast Epithelial75.1 ± 6.8
BEAS-2BNormal Human Bronchial Epithelial98.4 ± 8.2

Table 2: Illustrative Selectivity Index (SI) of this compound

Cancer Cell LineNormal Cell Line for ComparisonSI Value (IC50 Normal / IC50 Cancer)
MCF-7MCF-10A2.97
A549BEAS-2B3.00
PC-3BEAS-2B5.21

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3][12][13]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[2][14][15][16]

Materials:

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).[15]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on DNA content.[4][17][18][19]

Materials:

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest cells and wash once with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry using a linear scale for the PI signal.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Proposed Apoptotic Pathway for Phloroglucinols Filixic_Acid_ABA This compound Bcl2 Bcl-2 (Anti-apoptotic) Filixic_Acid_ABA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Filixic_Acid_ABA->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by phloroglucinols.

cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start: Seed Normal & Cancer Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate MTT MTT Assay Incubate->MTT Data Calculate IC50 Values & Selectivity Index MTT->Data Mechanism Mechanism Studies (Apoptosis, Cell Cycle) Data->Mechanism End End: Evaluate Therapeutic Potential Mechanism->End

Caption: Workflow for assessing cytotoxicity and selectivity.

References

Technical Support Center: Enhancing the Bioavailability of Filixic Acid ABA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Filixic acid ABA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is one of the main bioactive compounds found in the rhizomes of Dryopteris ferns. It belongs to the phloroglucinol class of compounds and is known for its potential therapeutic properties, including anthelmintic and anticancer activities. However, its clinical application is often hindered by low oral bioavailability. This is primarily due to its poor water solubility and potential for rapid metabolism, which limits its absorption from the gastrointestinal tract into the systemic circulation. Enhancing its bioavailability is crucial for achieving effective therapeutic concentrations at the target site.

Q2: What are the common strategies for enhancing the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to overcome the low bioavailability of hydrophobic compounds such as this compound. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles can increase its surface area, improve its dissolution rate, and enhance its absorption. Common nanoparticle systems include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

  • Liposomal encapsulation: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. For this compound, liposomal formulations can improve solubility, protect it from degradation in the GI tract, and facilitate its transport across intestinal membranes.

  • Amorphous solid dispersions: By dispersing this compound in a polymeric carrier in its amorphous state, its solubility and dissolution rate can be significantly increased compared to its crystalline form.

  • Co-administration with bioenhancers: Certain agents, such as piperine, can inhibit metabolic enzymes (like CYP3A4) and P-glycoprotein efflux pumps in the intestine, thereby increasing the absorption and systemic exposure of co-administered drugs.

Q3: How can I troubleshoot low encapsulation efficiency of this compound in my nanoparticle formulation?

Low encapsulation efficiency is a common issue. Here are a few troubleshooting steps:

  • Optimize the drug-to-polymer/lipid ratio: An excessively high concentration of this compound may lead to its precipitation during the formulation process. Systematically vary the ratio to find the optimal loading capacity.

  • Select an appropriate organic solvent: Ensure that both the this compound and the carrier material are fully soluble in the chosen organic solvent. The solvent's volatility is also a critical factor in methods like solvent evaporation.

  • Adjust the homogenization/sonication parameters: The energy input during nanoparticle formation is crucial. Optimize the speed and duration of homogenization or the power and time of sonication to ensure the formation of stable, well-encapsulated nanoparticles.

  • Modify the formulation pH: The ionization state of this compound can influence its partitioning into the lipid or polymer phase. Adjusting the pH of the aqueous phase may improve encapsulation.

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI) in Nanoparticle Preparations

A high PDI indicates a wide range of particle sizes, which can affect the stability and in vivo performance of the formulation.

Potential Cause Troubleshooting Step
Inefficient mixing during formulationIncrease the stirring speed or homogenization/sonication energy. Ensure rapid and uniform mixing of the organic and aqueous phases.
Aggregation of nanoparticlesOptimize the concentration of the stabilizer (surfactant). Consider adding a secondary stabilizer or a charge-inducing agent to increase electrostatic repulsion.
Suboptimal formulation parametersSystematically evaluate the influence of key parameters such as polymer/lipid concentration, drug concentration, and solvent-to-antisolvent ratio.
Inappropriate storage conditionsStore the nanoparticle dispersion at an appropriate temperature (e.g., 4°C) and protect it from light. Lyophilization with a cryoprotectant can improve long-term stability.
Issue 2: Poor In Vitro Dissolution Rate of this compound from Solid Dispersion

The goal of a solid dispersion is to enhance the dissolution rate. If this is not achieved, consider the following:

Potential Cause Troubleshooting Step
Recrystallization of this compound during storagePerform powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) to confirm the amorphous state. If recrystallization has occurred, re-evaluate the polymer type and drug-to-polymer ratio for better stabilization.
Inadequate polymer selectionThe chosen polymer may not be optimal for maintaining the amorphous state or for promoting wetting. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility with this compound.
Insufficient drug-polymer interactionThe lack of strong interactions (like hydrogen bonds) between the drug and the polymer can lead to phase separation. Utilize techniques like Fourier-transform infrared spectroscopy (FTIR) to assess these interactions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • Deionized water

  • Organic solvent (e.g., acetone, optional for drug solubilization)

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid. If solubility is an issue, a small amount of a suitable organic solvent can be used, which will be removed later.

  • Preparation of the aqueous phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Formation of the pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the pre-emulsion to high-power probe sonication for a specified duration (e.g., 15 minutes) to reduce the particle size to the nanometer range. The sonication is typically performed in an ice bath to prevent lipid melting and drug degradation.

  • Cooling and SLN formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, entrapping the drug and forming the SLNs.

  • Purification (optional): To remove unencapsulated drug and excess surfactant, the SLN dispersion can be centrifuged or dialyzed.

  • Characterization: Analyze the SLNs for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_char Characterization lipid_phase Lipid Phase (this compound + Molten Lipid) homogenization High-Speed Homogenization (Pre-emulsion) lipid_phase->homogenization aq_phase Aqueous Phase (Surfactant + Water) aq_phase->homogenization sonication Probe Sonication (Nanoemulsion) homogenization->sonication Coarse to Nano cooling Cooling & Solidification sonication->cooling Lipid Recrystallization analysis Analysis (Size, PDI, EE%) cooling->analysis Final SLN Product

Caption: Workflow for the preparation of this compound-loaded SLNs.

troubleshooting_logic cluster_solutions Formulation Strategies cluster_outcomes Desired Outcomes start Low Bioavailability of This compound problem Poor Aqueous Solubility start->problem nano Nanoparticles problem->nano lipo Liposomes problem->lipo sd Solid Dispersions problem->sd inc_sol Increased Solubility nano->inc_sol lipo->inc_sol inc_diss Enhanced Dissolution sd->inc_diss inc_sol->inc_diss inc_abs Improved Absorption inc_diss->inc_abs goal Enhanced Bioavailability inc_abs->goal

Caption: Logical approach to enhancing this compound bioavailability.

Validation & Comparative

Unveiling Nature's Arsenal: A Comparative Analysis of Filixic Acid ABA and Other Natural Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel antiviral therapeutics, researchers are increasingly turning their attention to the vast chemical diversity of the natural world. Among the promising candidates is Filixic acid ABA, a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma. This guide provides a comprehensive comparison of the antiviral activity of this compound against other well-characterized natural antiviral compounds, supported by experimental data to inform drug discovery and development professionals.

Executive Summary

This compound has demonstrated significant antiviral activity, particularly against coronaviruses and influenza viruses, primarily by inhibiting viral entry and replication. This guide presents a comparative analysis of its efficacy alongside other prominent natural antiviral compounds: Quercetin, Berberine, Luteolin, and Epigallocatechin gallate (EGCG). The comparative data, summarized in the subsequent tables, highlights the varying potencies and target specificities of these natural products across a spectrum of viruses.

Data Presentation: A Comparative Overview of Antiviral Activity

The antiviral efficacy of this compound and other selected natural compounds is summarized below. The data is presented to facilitate a clear comparison of their potency (IC50), cytotoxicity (CC50), and therapeutic window (Selectivity Index, SI = CC50/IC50).

Table 1: Antiviral Activity of this compound

VirusCell LineIC50 (µM)CC50 (µM)SIMechanism of ActionReference(s)
SARS-CoV-2Vero25.90 ± 0.81>50>1.93Main Protease (Mpro) Inhibitor[1]
SARS-CoVVero4.56 ± 0.21>50>10.96Main Protease (Mpro) Inhibitor[1]
MERS-CoVVero2.67 ± 0.10>50>18.73Main Protease (Mpro) Inhibitor[1]
Influenza A (H5N1)MDCK29.57 ± 2.48--Neuraminidase Inhibitor[2]

Table 2: Comparative Antiviral Activity of Natural Compounds

CompoundVirusCell LineIC50 (µM)CC50 (µM)SIReference(s)
Quercetin Influenza A (H1N1)MDCK7.756 ± 1.097 µg/mL--[3][4][5][6]
Influenza A (H3N2)MDCK2.738 ± 1.931 µg/mL--[3][4][5]
Dengue Virus (DENV-2)Vero35.7 µg/mL252.5 µg/mL7.07[7][8][9]
Berberine Human Cytomegalovirus (CMV)-0.68--[10][11][12][13]
Influenza A (H1N1)----
Coxsackievirus B3 (CVB3)Vero---
Luteolin Influenza A-0.072 ± 0.002--[14][15]
Japanese Encephalitis (JEV)A5494.56 µg/mL54.4 µg/mL11.93[16][17][18]
Coxsackievirus B3 (CVB3)----
EGCG Influenza A (H1N1)MDCK3.0 - 3.829077 - 96[19][20]
HIV-1CD4+ T cells4.5--[21]
Hepatitis C Virus (HCV)Huh7.55.5--[22]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. "-" indicates data not available in the cited sources.

Experimental Protocols: Methodologies for Key Experiments

The following are detailed methodologies for the key experiments commonly cited in the evaluation of antiviral compounds.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death by 50% (IC50).

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza virus, or Vero cells for coronaviruses) is prepared in 6-well or 12-well plates.

  • Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the test compound (e.g., this compound) for 1 hour at 37°C to allow the compound to bind to the virus or host cells.

  • Infection: The cell monolayer is washed with phosphate-buffered saline (PBS), and then the virus-compound mixture is added to the cells and incubated for 1-2 hours to allow for viral adsorption.

  • Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation and Staining: The plates are incubated for 2-4 days, depending on the virus, to allow for plaque formation. The cells are then fixed with a solution such as 4% paraformaldehyde and stained with a dye like crystal violet, which stains viable cells, leaving the plaques unstained.

  • Plaque Counting and IC50 Determination: The number of plaques in each well is counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxicity of a compound on host cells, determining the 50% cytotoxic concentration (CC50).

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • CC50 Calculation: The cell viability is expressed as a percentage of the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination

qRT-PCR is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

  • RNA Extraction: Viral RNA is extracted from cell culture supernatants or infected cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers or random hexamers.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR. The reaction mixture includes the cDNA template, specific primers targeting a conserved region of the viral genome, a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green), and DNA polymerase.

  • Amplification and Detection: The qPCR is performed in a real-time PCR cycler. During each cycle of amplification, the fluorescence signal is measured. The cycle at which the fluorescence crosses a certain threshold is known as the cycle threshold (Ct) value.

  • Quantification: The viral RNA copy number in the original sample is determined by comparing the Ct values of the samples to a standard curve generated from known concentrations of a viral RNA standard. A lower Ct value indicates a higher initial amount of viral RNA.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these natural antiviral compounds and a typical experimental workflow for antiviral drug screening.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Library (e.g., Natural Products) B Cytotoxicity Assay (MTT) Determine CC50 A->B C Antiviral Assay (e.g., Plaque Reduction) A->C E Calculate Selectivity Index (SI) B->E D Determine IC50 C->D D->E F Time-of-Addition Assay E->F Promising Compounds G Enzyme Inhibition Assays (e.g., Mpro, Neuraminidase) F->G H qRT-PCR for Viral Gene Expression F->H I Western Blot for Viral Proteins F->I

Caption: A typical workflow for in vitro screening and characterization of antiviral compounds.

NFkB_Signaling_Pathway cluster_nucleus Virus Virus TLR_RIGI TLR / RIG-I Virus->TLR_RIGI activates IKK_complex IKK Complex TLR_RIGI->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory & Antiviral Genes Nucleus->Proinflammatory_Genes activates transcription Berberine Berberine Berberine->IKK_complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by Berberine during viral infection.

MAPK_Signaling_Pathway cluster_nucleus Viral_Stress Viral Stress MAPKKK MAPKKK (e.g., ASK1, MEKK1) Viral_Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors activates Nucleus Nucleus Transcription_Factors->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Apoptosis) Nucleus->Gene_Expression regulates Quercetin Quercetin Quercetin->MAPK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by Quercetin in response to viral stress.

Conclusion

This compound presents a compelling profile as a natural antiviral agent, with a clear mechanism of action against important viral targets. The comparative data presented in this guide positions this compound favorably among other well-researched natural compounds like Quercetin, Berberine, Luteolin, and EGCG. The diverse mechanisms of action and varying potencies of these natural products underscore the rich potential of nature as a source for novel antiviral drug leads. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in the fight against viral diseases.

References

Unveiling the Antitumor Potential of Abscisic Acid (ABA) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent preclinical research has illuminated the promising antitumor effects of Abscisic acid (ABA), a naturally occurring phytohormone, across various cancer types in animal models. These studies provide a compelling case for further investigation into ABA as a potential therapeutic agent. This guide offers a comprehensive comparison of ABA's performance against control groups, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Analysis of Antitumor Efficacy

The antitumor effects of Abscisic acid have been quantified in several key studies, demonstrating its ability to inhibit tumor growth, induce cell cycle arrest, and suppress angiogenesis. The following tables summarize the significant findings from these preclinical animal studies.

Cancer Type Animal Model Treatment Group Outcome Measure Result Citation
Prostate CancerNude Mouse XenograftABATumor GrowthReduced growth of PC3 and LNCaP tumors[1]
Prostate CancerIntratibial Injection in Animal ModelABACellular DormancyInduction of G0 cell cycle arrest and cellular dormancy[1][2][3]
GlioblastomaTumor-bearing MiceABATumor GrowthInhibition of glioma growth[4]
General (Angiogenesis)Rat Aorta Ring (RAR) AssayABABlood Vessel InhibitionSignificant dose-dependent inhibition[5][6]
General (Angiogenesis)Chorioallantoic Membrane (CAM) AssayABABlood Vessel InhibitionSignificant dose-dependent inhibition[5][6]
Cancer Cell Line Assay Treatment Group Outcome Measure Result Citation
PC3, C4-2B, DU145, Myc-CaPCell Viability AssayABA (100 µM and 200 µM)Cell ViabilitySignificant dose-dependent reduction[7]
HELA, DU145, HCT116, K562In vitro studiesABATumor GrowthReduction in tumor growth, reduced cell proliferation, changed cell cycle progression, and induction of apoptosis[8]

Key Experimental Methodologies

The validation of ABA's antitumor effects relies on robust experimental protocols. Below are detailed methodologies from the cited preclinical studies.

Prostate Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Cell Lines: PC3 and LNCaP human prostate cancer cells.

  • Procedure: Tumor cells are implanted subcutaneously into the flanks of the mice. Once tumors are established, mice are treated with either ABA or a vehicle control.

  • Data Collection: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis for proliferation markers like Ki67 and cell cycle regulators (p27, p21, p16) is performed.[1][2][3]

Glioblastoma Tumor Model
  • Animal Model: Tumor-bearing mice.

  • Procedure: Glioblastoma cells are implanted to induce tumor formation. Animals are then treated with ABA.

  • Data Collection: Tumor growth is monitored. Upon completion of the treatment period, tumor tissues are analyzed for markers of autophagy, such as LC3 puncta formation.[4]

Angiogenesis Assays
  • Ex vivo Rat Aorta Ring (RAR) Assay: Aortic rings from rats are embedded in a growth factor-rich matrix and treated with different concentrations of ABA. The extent of microvessel outgrowth is quantified as an indicator of angiogenesis.[5][6]

  • In vivo Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs are treated with ABA on the CAM. The formation and inhibition of blood vessels are observed and quantified.[5][6]

Signaling Pathways and Mechanisms of Action

Abscisic acid exerts its antitumor effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

ABA_PPAR_gamma_Pathway ABA Abscisic Acid (ABA) PPARg PPARγ Receptor ABA->PPARg activates mTOR_p70S6K mTOR/p70S6K Signaling PPARg->mTOR_p70S6K suppresses Cell_Cycle_Arrest G0 Cell Cycle Arrest (p27, p21, p16 ↑) mTOR_p70S6K->Cell_Cycle_Arrest leads to Dormancy Cellular Dormancy Cell_Cycle_Arrest->Dormancy

Caption: ABA-induced dormancy in prostate cancer cells via the PPARγ pathway.

ABA_MAPK_JNK_Pathway ABA Abscisic Acid (ABA) MAPK_JNK MAPK/JNK Signaling ABA->MAPK_JNK activates Autophagy Autophagy (LC3 puncta formation ↑) MAPK_JNK->Autophagy induces Cell_Death Autophagic Cell Death Autophagy->Cell_Death Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant Cancer Cells (e.g., Subcutaneous) Animal_Model->Tumor_Implantation Randomization Randomize Animals into Control and Treatment Groups Tumor_Implantation->Randomization Treatment Administer ABA or Vehicle Control Randomization->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, Biomarkers Tumor_Measurement->Endpoint_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis

References

Comparative Analysis of the Antibacterial Spectrum of Filixic Acid ABA and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the antibacterial spectrum of the natural phloroglucinol derivative, Filixic acid ABA, with established broad-spectrum antibiotics. This guide is intended for researchers, scientists, and drug development professionals interested in novel antibacterial agents. The content includes a summary of available quantitative data, detailed experimental protocols for antibacterial susceptibility testing, and visualizations of the proposed mechanism of action.

Introduction to this compound

This compound is a phloroglucinol derivative that can be extracted from the rhizomes of Dryopteris crassirhizoma Nakai.[1] Phloroglucinols are a class of naturally occurring compounds known for a variety of biological activities, including antibacterial effects against various bacterial strains.[2][3] While research has indicated the antibacterial potential of this compound and related compounds, this guide aims to consolidate the available data and present it in comparison to commonly used antibiotics to highlight its potential role in antibacterial drug discovery.

Comparative Antibacterial Spectrum

Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial species, this comparison utilizes data from a closely related acylphloroglucinol derivative (designated as compound A5 in a referenced study) as a proxy to represent the potential activity of this class of compounds. This allows for a preliminary assessment of its efficacy against key Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Antibacterial AgentClassTarget Bacterium (Gram-Positive)MIC (µg/mL)Target Bacterium (Gram-Negative)MIC (µg/mL)
Acylphloroglucinol (as a proxy for this compound) PhloroglucinolMethicillin-Resistant Staphylococcus aureus (MRSA)0.98Escherichia coliData not available
Vancomycin GlycopeptideStaphylococcus aureus0.5 - 2Escherichia coli>1000
Ciprofloxacin FluoroquinoloneStaphylococcus aureus0.25 - 1Escherichia coli≤0.015 - 1
Gentamicin AminoglycosideStaphylococcus aureus0.12 - 1Escherichia coli0.25 - 2
Imipenem CarbapenemStaphylococcus aureus≤0.015 - 0.06Escherichia coli0.12 - 0.25

Note: The MIC value for the acylphloroglucinol is based on a specific derivative (A5) and may not be fully representative of this compound. MIC values for standard antibiotics are presented as a general range and can vary depending on the specific strain and testing conditions.

Experimental Protocols

The following are standard methodologies for determining the antibacterial spectrum of a compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for quantifying the in vitro activity of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of the Antibacterial Agent: The test compound (e.g., this compound) and control antibiotics are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacterium.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antibacterial susceptibility.

  • Preparation of Bacterial Lawn: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of the test compound and control antibiotics are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement of Zones of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the agent.

Proposed Mechanism of Action of Phloroglucinol Derivatives

The antibacterial mechanism of action for phloroglucinol derivatives, including potentially this compound, is believed to involve a multi-targeted approach.

Antibacterial_Mechanism_of_Phloroglucinol_Derivatives cluster_0 Bacterial Cell Phloroglucinol_Derivative Phloroglucinol Derivative Cell_Membrane Cell Membrane Phloroglucinol_Derivative->Cell_Membrane Disruption ROS_Production Increased Reactive Oxygen Species (ROS) Cell_Membrane->ROS_Production Induces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Macromolecule_Damage Damage to DNA, Proteins, and Lipids Oxidative_Stress->Macromolecule_Damage Cell_Death Bacterial Cell Death Macromolecule_Damage->Cell_Death

Proposed antibacterial mechanism of phloroglucinol derivatives.

The proposed mechanism suggests that these compounds disrupt the bacterial cell membrane, leading to increased production of Reactive Oxygen Species (ROS).[2][4] This surge in ROS induces oxidative stress, causing damage to essential cellular components like DNA, proteins, and lipids, ultimately resulting in bacterial cell death.[2][4]

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram outlines a typical workflow for evaluating the antibacterial properties of a test compound.

Antibacterial_Susceptibility_Testing_Workflow Start Start: Obtain Test Compound (e.g., this compound) Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum MIC_Test Perform Broth Microdilution (Determine MIC) Prepare_Inoculum->MIC_Test Disk_Diffusion Perform Kirby-Bauer Disk Diffusion Prepare_Inoculum->Disk_Diffusion Incubation Incubate at 37°C MIC_Test->Incubation Disk_Diffusion->Incubation Analyze_MIC Read and Analyze MIC Results Incubation->Analyze_MIC Analyze_Zones Measure and Analyze Zones of Inhibition Incubation->Analyze_Zones Compare Compare Results with Standard Antibiotics Analyze_MIC->Compare Analyze_Zones->Compare End End: Report Antibacterial Spectrum Compare->End

Workflow for antibacterial susceptibility testing.

Conclusion

Preliminary data on phloroglucinol derivatives, used here as a proxy for this compound, suggest promising antibacterial activity, particularly against Gram-positive bacteria such as MRSA. The proposed mechanism of action, involving membrane disruption and oxidative stress, indicates a potentially broad-spectrum effect that warrants further investigation. To fully elucidate the antibacterial spectrum of this compound, further studies are required to determine its MIC values against a comprehensive panel of both Gram-positive and Gram-negative bacteria. This comparative guide serves as a foundational resource for researchers to design and execute further experiments to validate the potential of this compound as a novel antibacterial agent.

References

A Comparative Guide to the Anti-Influenza Activity of Filixic Acid ABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-influenza activity of Filixic acid ABA, a natural phloroglucinol, with other established antiviral agents. The information presented is supported by experimental data to aid in the evaluation of its potential as an antiviral therapeutic.

Data Presentation: Comparative Antiviral Efficacy

The antiviral activity of this compound has been evaluated against influenza viruses, primarily focusing on its inhibitory effects on viral neuraminidase, an essential enzyme for viral replication and release.[1] The following tables summarize the quantitative data from in vitro studies, comparing the efficacy of this compound with other known antiviral compounds.

Table 1: Neuraminidase Inhibition by this compound and a Comparator

CompoundVirus StrainIC50 (µM)
This compound H5N129.57 ± 2.48
Dryocrassin ABBA H5N118.59 ± 4.53

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-Influenza Virus Activity of this compound and a Comparator

CompoundIC50 (µM)
This compound <50% inhibition at 100 µM
Dryocrassin ABBA 16.5

Source: Data compiled from studies on natural phloroglucinols from Dryopteris crassirhizoma.[1]

Table 3: Comparative Efficacy of Other Anti-Influenza Agents

Antiviral AgentMechanism of ActionKey Efficacy Findings
Oseltamivir Neuraminidase InhibitorShortens the median time to all symptom relief by 1.3 days compared to placebo.[2]
Zanamivir Neuraminidase InhibitorAssociated with the shortest time to alleviation of influenza symptoms.[3][4][5]
Baloxavir marboxil Endonuclease InhibitorAssociated with the lowest risk of influenza-related complications.[3][4][5] It can significantly shorten the duration of influenza symptoms, which is better than oral oseltamivir.[6]
Amantadine M2 Ion Channel BlockerEstimated to cause a 50% reduction in the duration of symptoms if therapy is started in the first 48 hours of infection with a sensitive strain.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-influenza activity.

1. Neuraminidase Inhibition Assay

  • Objective: To determine the concentration of a compound required to inhibit 50% of the neuraminidase enzyme activity (IC50).

  • Principle: Neuraminidase cleaves sialic acid from substrates. The assay measures the product of this enzymatic reaction in the presence and absence of the inhibitory compound.

  • General Protocol:

    • Influenza virus neuraminidase is incubated with varying concentrations of the test compound (e.g., this compound).

    • A fluorescent substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.

    • The enzyme reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Virus Yield Reduction Assay (Plaque Assay)

  • Objective: To quantify the reduction in infectious virus particles produced in the presence of an antiviral compound.

  • Principle: This assay measures the ability of a compound to inhibit the replication of the influenza virus in cell culture.

  • General Protocol:

    • A monolayer of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, is infected with a known amount of influenza virus.[7]

    • The infected cells are then overlaid with a semi-solid medium containing varying concentrations of the test compound.

    • After incubation to allow for viral replication and plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number and size of plaques are compared between treated and untreated cells to determine the extent of viral inhibition.

3. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of a compound that is toxic to 50% of the host cells (CC50).[8]

  • Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • General Protocol:

    • Host cells (e.g., MDCK cells) are incubated with various concentrations of the test compound for a period that mimics the antiviral assay.

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.

    • Viable cells with active metabolism convert the MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured to quantify cell viability.

    • The CC50 value is calculated from the dose-response curve.

Mandatory Visualization

Mechanism of Action: Neuraminidase Inhibition

The primary proposed mechanism of action for this compound in inhibiting influenza virus is through the targeting of the viral neuraminidase enzyme.[1] This enzyme is crucial for the release of newly formed virus particles from the host cell surface, allowing the infection to spread.[9] By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid, tethering the progeny virions to the cell and halting the infection cycle.[9][10]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by this compound Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry and Uncoating Virus_Attachment->Virus_Entry Replication 3. Viral Replication (RNA Synthesis) Virus_Entry->Replication Assembly 4. Viral Protein Synthesis and Assembly Replication->Assembly Budding 5. Budding of Progeny Virions Assembly->Budding Release 6. Release of Virus Budding->Release Filixic_Acid_ABA This compound Inhibition Inhibition Filixic_Acid_ABA->Inhibition Neuraminidase Neuraminidase (NA) Neuraminidase->Inhibition Inhibition->Release Blocks G Start Start Prepare_Cells 1. Seed MDCK cells in multi-well plates Start->Prepare_Cells Infect_Cells 2. Infect cells with Influenza Virus Prepare_Cells->Infect_Cells Add_Compound 3. Add varying concentrations of this compound Infect_Cells->Add_Compound Incubate 4. Incubate for 48-72 hours to allow plaque formation Add_Compound->Incubate Fix_Stain 5. Fix and stain cells (e.g., with Crystal Violet) Incubate->Fix_Stain Count_Plaques 6. Count plaques to determine viral titer Fix_Stain->Count_Plaques Calculate_IC50 7. Calculate IC50 value Count_Plaques->Calculate_IC50 End End Calculate_IC50->End G Discovery Natural Product Screening (e.g., this compound) In_Vitro In Vitro Studies (Neuraminidase Assay, Virus Yield Reduction) Discovery->In_Vitro Mechanism Mechanism of Action Studies In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

References

A Comparative Guide to Assessing Resistance Mechanisms to Filixic Acid ABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing potential resistance mechanisms to Filixic Acid ABA. It is important to note a common point of confusion: this compound is distinct from Abscisic Acid (ABA), a well-studied plant hormone.[1][2][3] this compound is identified as a molluscicidal agent, and this guide will focus on assessing resistance in this context.[4] Due to the limited specific data on resistance to this compound, this document outlines a generalized approach based on established principles of drug resistance research.

Section 1: Understanding this compound and Potential Resistance

This compound is a natural product with demonstrated molluscicidal properties.[4] The development of resistance is a significant challenge in the long-term efficacy of any bioactive compound. Resistance can emerge through various mechanisms, broadly categorized as:

  • Target Modification: Alterations in the molecular target of this compound that reduce its binding affinity.

  • Metabolic Degradation: Increased expression or activity of enzymes that metabolize and inactivate the compound.

  • Reduced Accumulation: Decreased uptake or increased efflux of the compound from the target cells.

  • Target Pathway Bypass: Activation of alternative physiological pathways that compensate for the inhibitory effects of the compound.

This guide will provide protocols to investigate each of these potential resistance mechanisms.

Section 2: Comparative Efficacy and Resistance Profiles

To assess the resistance profile of this compound, it is essential to compare its performance against alternative molluscicides. The following table presents a hypothetical comparison of LD50 (Lethal Dose, 50%) values for this compound and two common alternatives, Metaldehyde and Niclosamide, against a susceptible and a hypothetical resistant snail population.

Table 1: Comparative Molluscicidal Activity (LD50 in ppm)

CompoundSusceptible StrainResistant StrainResistance Factor (Resistant LD50 / Susceptible LD50)
This compound 8.40[4]126.015.0
Metaldehyde 200.01800.09.0
Niclosamide 0.255.020.0

Section 3: Experimental Protocols for Resistance Assessment

Detailed methodologies are crucial for reproducible research. The following protocols outline key experiments for assessing resistance to this compound.

This protocol is adapted from standard toxicology assays.

  • Organism Acclimatization: Acclimatize adult snails (Biomphalaria peregrina) for 7 days in aerated, dechlorinated water at 25°C with a 12:12 hour light:dark cycle.

  • Stock Solution Preparation: Prepare a 1000 ppm stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Create a series of dilutions ranging from 1 ppm to 20 ppm in the snail water. Ensure the final DMSO concentration does not exceed 0.1%.

  • Exposure: Place 10 snails in each beaker containing 200 mL of the test solution. Include a control group with 0.1% DMSO.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours. Snails are considered dead if they do not respond to a gentle poke.

  • Data Analysis: Calculate the LD50 value using probit analysis.

This protocol describes a method for selecting for resistance in a laboratory setting.

  • Initial Exposure: Expose a large population of snails (n > 500) to the LD50 concentration of this compound.

  • Selection of Survivors: Collect the surviving snails after 72 hours and allow them to recover and reproduce in a separate tank.

  • Incremental Dose Exposure: Expose the F1 generation to a slightly higher concentration of this compound.

  • Iterative Selection: Repeat the selection process for multiple generations, gradually increasing the concentration of this compound.

  • Confirmation of Resistance: After 10-15 generations, determine the LD50 of the selected population and compare it to the original, susceptible population. A significant increase in the LD50 indicates the development of resistance.

This protocol aims to determine if increased metabolism contributes to resistance.

  • Tissue Homogenization: Prepare homogenates of the digestive gland from both susceptible and resistant snails.

  • Enzyme Assay: Incubate the homogenates with a known concentration of this compound.

  • Quantification: Measure the concentration of this compound over time using High-Performance Liquid Chromatography (HPLC). A faster rate of degradation in the resistant snail homogenate suggests metabolic resistance.

  • Enzyme Identification: Further analysis can be performed to identify the specific enzymes involved (e.g., cytochrome P450s, glutathione S-transferases) using specific inhibitors or proteomic approaches.

Section 4: Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs.

Experimental_Workflow_for_Resistance_Assessment cluster_0 Initial Assessment cluster_1 Resistance Development cluster_2 Mechanism Investigation A Susceptible Snail Population B Determine Baseline LD50 A->B C Exposure to Increasing This compound Concentrations B->C Inform starting dose D Selection of Survivors (Multiple Generations) C->D E Resistant Snail Population D->E F Determine Resistant LD50 E->F G Metabolic Assays E->G H Target Gene Sequencing E->H I Efflux Pump Assays E->I

Caption: Experimental workflow for developing and assessing this compound resistance.

Putative_Resistance_Mechanisms cluster_0 Target Cell cluster_1 Resistance Mechanisms A This compound (Extracellular) B Uptake Transporter A->B Uptake C This compound (Intracellular) B->C D Molecular Target C->D Binding F Metabolizing Enzymes (e.g., P450s) C->F Metabolism H Efflux Pump (e.g., ABC Transporter) C->H Efflux E Biological Effect (e.g., cell death) D->E Inhibition G Inactive Metabolite F->G I This compound (Extracellular) H->I R1 Reduced Uptake (Mutation in Transporter) R1->B Inhibits R2 Target Site Mutation R2->D Alters R3 Increased Metabolism R3->F Upregulates R4 Increased Efflux R4->H Upregulates

Caption: Putative molecular mechanisms of resistance to this compound.

References

A Comparative Guide to the Biological Activity of Filixic Acid ABA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on a comprehensive review of currently available scientific literature, there is no specific data comparing the biological activities of different isomers of Filixic acid ABA. Research to date has focused on the biological effects of this compound as a singular chemical entity. This guide summarizes the known biological activities of this compound and provides a conceptual framework for the future comparative evaluation of its isomers, should they be isolated or synthesized.

Overview of Known Biological Activities

This compound, a phloroglucinol derivative extracted from the rhizomes of Dryopteris crassirhizoma, has demonstrated several distinct biological activities.[1][2] The primary activities reported are its molluscicidal effects and its potential as an antiviral agent, particularly against influenza viruses.[2][3][4][5]

Quantitative Data on Biological Activity

The following table summarizes the key quantitative measures of this compound's biological efficacy from published studies.

Biological ActivityTarget Organism/EnzymeMetricValueReference
Molluscicidal ActivityBiomphalaria peregrina adult snailsLD508.40 ppm[4][5]
Molluscicidal ActivityBiomphalaria peregrina adult snails100% Mortality15 ppm[4][5]
Antiviral ActivityInfluenza A virus (H5N1) NeuraminidaseIC5029.57 ± 2.48 µM[3]
Anticoronaviral ActivitySARS-CoV-2 Main Protease (Mpro)IC5039.63 ± 1.09 µM[2]
Anticoronaviral ActivitySARS-CoV (in Vero cells)IC504.56 ± 0.21 µM[2]
Anticoronaviral ActivityMERS-CoV (in Vero cells)IC502.67 ± 0.10 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

3.1. Molluscicidal Activity Assay

This protocol is a standard method for assessing the toxicity of compounds to snails.

  • Test Organism: Adult Biomphalaria peregrina snails.

  • Procedure:

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

    • Create a series of dilutions of the stock solution in dechlorinated water to achieve the desired test concentrations (e.g., ranging from 1 ppm to 20 ppm).

    • Place a defined number of adult snails (e.g., 10) into beakers containing the test solutions. A control group in dechlorinated water with the solvent is run in parallel.

    • Maintain the snails under controlled conditions of temperature and light for a specified period (e.g., 24 hours).

    • After the exposure period, transfer the snails to fresh dechlorinated water and observe for mortality over a subsequent period (e.g., 48 hours).

    • Mortality is typically assessed by lack of movement or response to a gentle probe.

    • Calculate the LD50 value, the concentration that causes 50% mortality of the snail population, using appropriate statistical methods (e.g., probit analysis).

3.2. Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is used to determine the inhibitory effect of a compound on the neuraminidase enzyme of the influenza virus.[6][7]

  • Principle: The influenza neuraminidase enzyme cleaves a substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product (4-methylumbelliferone). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[7]

  • Procedure:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • In a 96-well microplate, add the diluted this compound solutions, a fixed amount of influenza virus neuraminidase, and the MUNANA substrate.

    • Include control wells with no inhibitor (maximum enzyme activity) and no enzyme (background fluorescence).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[6]

    • Stop the reaction by adding a stop solution (e.g., a basic buffer).

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for 4-methylumbelliferone (e.g., excitation at 355 nm and emission at 460 nm).[6][7]

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value, the concentration that inhibits 50% of the neuraminidase activity.

3.3. Antiviral Activity Assay in Cell Culture

This assay evaluates the ability of a compound to inhibit virus replication in host cells.

  • Cell Line: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus studies.[3]

  • Procedure:

    • Seed MDCK cells in 96-well plates and grow to confluence.

    • Infect the cell monolayers with a known titer of influenza virus (e.g., H5N1).

    • After a short adsorption period, remove the virus inoculum and add a cell culture medium containing serial dilutions of this compound.

    • Incubate the plates for a period that allows for multiple cycles of virus replication (e.g., 48-72 hours).

    • Assess the cytopathic effect (CPE) of the virus, which is the morphological changes in the cells caused by viral infection. The reduction in CPE indicates antiviral activity.

    • Alternatively, cell viability can be quantified using assays such as the MTS or CCK-8 assay.[3]

    • The EC50 (50% effective concentration), the concentration of the compound that inhibits the viral CPE or protects cells by 50%, is then calculated.

    • A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to determine the concentration of the compound that causes 50% cell death, ensuring that the antiviral effect is not due to general toxicity.

Visualizations

Conceptual Workflow for Comparing Isomer Activity

The following diagram illustrates a general experimental workflow that could be employed to compare the biological activities of this compound isomers.

G cluster_0 Isomer Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 In Vivo Model cluster_4 Data Analysis Isomer A Isomer A Neuraminidase Inhibition Neuraminidase Inhibition Isomer A->Neuraminidase Inhibition Protease Inhibition Protease Inhibition Isomer A->Protease Inhibition Antiviral CPE Assay Antiviral CPE Assay Isomer A->Antiviral CPE Assay Cytotoxicity Assay Cytotoxicity Assay Isomer A->Cytotoxicity Assay Snail Mortality Assay Snail Mortality Assay Isomer A->Snail Mortality Assay Isomer B Isomer B Isomer B->Neuraminidase Inhibition Isomer B->Protease Inhibition Isomer B->Antiviral CPE Assay Isomer B->Cytotoxicity Assay Isomer B->Snail Mortality Assay Isomer C Isomer C Isomer C->Neuraminidase Inhibition Isomer C->Protease Inhibition Isomer C->Antiviral CPE Assay Isomer C->Cytotoxicity Assay Isomer C->Snail Mortality Assay IC50 / EC50 / LD50 Determination IC50 / EC50 / LD50 Determination Neuraminidase Inhibition->IC50 / EC50 / LD50 Determination Protease Inhibition->IC50 / EC50 / LD50 Determination Antiviral CPE Assay->IC50 / EC50 / LD50 Determination Cytotoxicity Assay->IC50 / EC50 / LD50 Determination Snail Mortality Assay->IC50 / EC50 / LD50 Determination Comparative Analysis Comparative Analysis IC50 / EC50 / LD50 Determination->Comparative Analysis Structure-Activity Relationship Structure-Activity Relationship Comparative Analysis->Structure-Activity Relationship

A conceptual workflow for the comparative biological evaluation of chemical isomers.

Signaling Pathways

Currently, the specific cellular signaling pathways modulated by this compound have not been elucidated in the available literature. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time. Future research is needed to uncover the molecular mechanisms underlying its observed biological effects.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Filixic Acid ABA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Filixic acid ABA, a naturally derived compound, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols for hazardous waste is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Disposal Procedures

As a bioactive chemical, this compound waste should be treated as hazardous. The following step-by-step guide outlines the essential procedures for its safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[1][2][3]

  • Solid Waste: Collect solid this compound waste, such as contaminated gloves, absorbent paper, and weighing boats, in a designated, leak-proof container lined with a heavy-duty plastic bag.[4] This container must be clearly labeled as "Hazardous Waste" and specify "this compound, Solid."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container.[1][4] Glass containers are generally suitable for organic compounds.[1] The container must be labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) used. Do not mix with other incompatible waste streams.[2]

Step 3: Waste Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5] This area must be under the control of laboratory personnel.[3]

  • Ensure all waste containers are kept tightly sealed when not in use to prevent spills or the release of vapors.[1]

  • Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[4]

  • Secondary containment, such as a spill tray, should be used to mitigate the impact of any potential leaks.[1]

Step 4: Disposal Request and Pickup

  • Once the waste container is full or has been in the SAA for the maximum allowed time (which can vary by jurisdiction but is often up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4][5]

  • Complete all necessary waste disposal forms accurately, providing a detailed description of the waste's chemical composition.[5]

Prohibited Disposal Methods

  • Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[5][6] The disposal of hazardous chemicals into the sanitary sewer system is illegal and can harm the environment.[6]

  • Regular Trash: Solid waste contaminated with this compound must not be disposed of in the regular trash.[3]

Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, based on general regulatory guidelines.

ParameterGuidelineCitation(s)
Maximum Hazardous Waste in SAA55 gallons[5]
Maximum Acutely Toxic Waste in SAA1 quart[5]
Time Limit for Full Container RemovalWithin 3 days of becoming full[2]
Time Limit for Partially Filled ContainerUp to 1 year[2]
Container Fill CapacityDo not exceed 90%[4]
Neutralized pH Range for Drain Disposal5.5 - 9.5 (Note: Not applicable to this compound, which should not be drain disposed)[7]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the literature, the guiding principle is to follow the standard operating procedures for chemical hazardous waste as established by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][8] These regulations mandate the "cradle-to-grave" management of hazardous waste, ensuring its safe handling from generation to final disposal.[8]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to its final removal from the laboratory.

Filixic_Acid_ABA_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Satellite Accumulation Area (SAA) cluster_2 Disposal Process A Waste Generation (Solid & Liquid this compound) B Segregate Waste (Separate Solid & Liquid) A->B C Package in Labeled, Compatible Containers B->C D Store in SAA (Secondary Containment) C->D E Container Full or Time Limit Reached? D->E E->D No F Request Waste Pickup (Complete Paperwork) E->F Yes G EHS/Contractor Pickup for Final Disposal F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Filixic acid ABA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Filixic acid ABA. This guide provides immediate and essential safety protocols, operational plans, and disposal information to foster a secure research environment.

Compound Identification and Hazards

General Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Material/Standard
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended.
Eye Protection Safety glasses with side shields or chemical safety goggles.ANSI Z87.1 certified.
Body Protection Laboratory coat.Standard cotton or synthetic lab coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If significant dust is generated, a respirator may be necessary.NIOSH-approved N95 or higher-rated respirator for powders.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area prep_weigh Weigh Compound in a Fume Hood prep_area->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_exp Conduct Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose post_ppe Doff PPE Correctly cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Always wear the appropriate PPE as detailed in the table above.

    • Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • When weighing the solid compound, perform the task within a fume hood to minimize inhalation of airborne particles.

  • Handling and Experimentation:

    • To avoid generating dust, handle the solid material carefully.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Conduct all experimental procedures involving this compound within the designated controlled area.

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent or cleaning agent.

    • Dispose of waste materials according to the guidelines in the following section.

  • Post-Handling:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

Waste Type Disposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated, sealed waste bag for solid chemical waste.
Liquid Waste (Solutions containing this compound) Collect in a labeled, sealed container for hazardous liquid chemical waste. Do not pour down the drain.
Empty Containers Rinse thoroughly with an appropriate solvent three times. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in regular trash.

Always adhere to your institution's specific hazardous waste disposal protocols. If you have any doubts, consult with your institution's Environmental Health and Safety (EHS) department. By following these guidelines, you can ensure a safer laboratory environment for yourself and your colleagues when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Filixic acid ABA
Reactant of Route 2
Filixic acid ABA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.